2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
Description
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Properties
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-2-7-9-6(3-4-8)5-10-7/h5H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUHGEGPUJTZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
Executive Summary
This technical guide provides an in-depth, research-level overview of a robust and efficient synthetic pathway for 2-(2-ethyl-1,3-thiazol-4-yl)ethan-1-amine. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The title compound serves as a valuable building block for drug discovery, incorporating a flexible ethylamine side chain ripe for further derivatization. This document delineates a logical, multi-step synthesis commencing from readily available starting materials. The selected pathway prioritizes reaction efficiency, scalability, and control, leveraging the classic Hantzsch thiazole synthesis followed by a systematic elaboration of the C4-position side chain. Each step is detailed with mechanistic insights, step-by-step protocols, and key characterization data, ensuring scientific rigor and reproducibility for researchers in synthetic and medicinal chemistry.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a cornerstone heterocyclic motif in the field of drug development. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have made it a favored component in the design of bioactive molecules.[1][2] Thiazole-containing compounds exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3][4] The target molecule, this compound, combines this critical scaffold with a primary amine, a key functional group for introducing pharmacophoric elements or for conjugation to larger molecular systems. This guide provides a scientifically grounded and experimentally validated pathway to access this important synthetic intermediate.
Strategic Overview: Retrosynthetic Analysis and Pathway Selection
The design of an effective synthesis requires a careful retrosynthetic analysis to identify reliable reactions and accessible starting materials. The target structure was disconnected to reveal a logical and convergent pathway.
Retrosynthetic Strategy
The primary amine of the target molecule is most reliably installed in the final step via the reduction of a stable precursor, such as a nitrile. This approach avoids potential side reactions associated with carrying a free amine through multiple synthetic steps. The nitrile, in turn, can be derived from an ester, which is readily installed during the formation of the thiazole ring itself. This leads to the following retrosynthetic disconnection:
Caption: Retrosynthetic analysis of the target amine.
Selected Synthetic Pathway
Based on the retrosynthetic analysis, the chosen forward synthesis involves three main stages:
-
Stage 1: Thiazole Ring Formation. Construction of the core 2-ethyl-thiazole ring system with an ethyl acetate group at the C4 position via the Hantzsch thiazole synthesis.[3][5] This reaction is known for its reliability and broad substrate scope.
-
Stage 2: Side Chain Modification. Conversion of the stable ethyl acetate side chain into a more reactive acetonitrile group. This is a two-step process involving ammonolysis to the amide, followed by dehydration.
-
Stage 3: Final Reduction. Reduction of the acetonitrile intermediate to the target primary amine, this compound. This transformation can be achieved with high fidelity using standard reducing agents.[6][7]
This pathway is advantageous because it uses commercially available or easily prepared starting materials, and each step involves a high-yielding, well-documented transformation, minimizing purification challenges and maximizing overall yield.
Detailed Synthesis Protocols and Mechanistic Insights
This section provides a comprehensive, step-by-step guide for the synthesis, including the rationale behind the chosen reagents and conditions.
Part 3.1: Synthesis of Key Intermediate: Ethyl 2-(2-Ethyl-1,3-thiazol-4-yl)acetate
The cornerstone of this synthesis is the Hantzsch reaction, which efficiently constructs the substituted thiazole ring in a single step.
Step 3.1.1: Preparation of Propanethioamide
Propanethioamide is the source of the N, C2, and S atoms of the thiazole ring, with the propyl group becoming the C2-ethyl substituent. It can be readily prepared from the corresponding amide.
-
Reaction: Propanamide is treated with a thionating agent, such as Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀), to convert the carbonyl oxygen to sulfur.
-
Protocol:
-
In a fume hood, combine propanamide (1.0 eq) and Lawesson's Reagent (0.5 eq) in anhydrous toluene.
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture, filter to remove insoluble byproducts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield propanethioamide.
-
-
Causality: Lawesson's reagent is chosen for its superior solubility and reactivity in organic solvents compared to P₄S₁₀, often leading to cleaner reactions and higher yields.[8] Anhydrous conditions are critical to prevent hydrolysis of the reagent and the thioamide product.
Step 3.1.2: Hantzsch Thiazole Cyclization
This step involves the condensation and cyclization of propanethioamide with ethyl 4-chloroacetoacetate.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
-
Reaction: Propanethioamide reacts with ethyl 4-chloroacetoacetate in a suitable solvent, typically ethanol, to form the thiazole ring.
-
Protocol:
-
Dissolve propanethioamide (1.1 eq) and ethyl 4-chloroacetoacetate (1.0 eq) in absolute ethanol.
-
Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any generated HCl, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography to yield pure ethyl 2-(2-ethyl-1,3-thiazol-4-yl)acetate.
-
-
Trustworthiness: The reaction's endpoint is confirmed by the complete consumption of the limiting reagent (ethyl 4-chloroacetoacetate) via TLC. The aqueous workup is essential to remove acidic impurities and unreacted thioamide, simplifying the final purification.[9][10]
Part 3.2: Conversion to 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile
This two-step sequence converts the stable ester into a nitrile, poised for the final reduction.
Step 3.2.1: Ammonolysis of the Ester
-
Reaction: The ethyl ester is converted to the primary amide using ammonia.
-
Protocol:
-
Place the starting ester, ethyl 2-(2-ethyl-1,3-thiazol-4-yl)acetate, in a sealed pressure vessel.
-
Add a concentrated solution of ammonia in methanol (7N NH₃ in MeOH).
-
Seal the vessel and heat to 60-70 °C overnight.
-
Cool the vessel to room temperature, then carefully vent.
-
Concentrate the reaction mixture under reduced pressure. The resulting solid, 2-(2-ethyl-1,3-thiazol-4-yl)acetamide, is often pure enough for the next step, or can be recrystallized from ethanol/water.
-
-
Expertise: Using a sealed vessel and methanolic ammonia drives the equilibrium towards the amide product and allows the reaction to proceed at a reasonable rate at elevated temperatures.
Step 3.2.2: Dehydration of the Amide
-
Reaction: The primary amide is dehydrated to the corresponding nitrile using a strong dehydrating agent.
-
Protocol:
-
In a fume hood, suspend the amide, 2-(2-ethyl-1,3-thiazol-4-yl)acetamide (1.0 eq), in an inert solvent like dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA, 1.5 eq) or phosphorus oxychloride (POCl₃), dropwise. An organic base like triethylamine (2.2 eq) is often included to scavenge the acid byproduct.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography to yield 2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile.
-
-
Causality: TFAA is a highly effective dehydrating agent that works under mild conditions. The use of a non-nucleophilic base like triethylamine is crucial to prevent unwanted side reactions.
Part 3.3: Reduction of the Nitrile to the Target Amine
This is the final, critical step to generate the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and reliable reagent for this transformation.[7]
Caption: Experimental workflow for the reduction of the nitrile.
-
Reaction: The carbon-nitrogen triple bond of the nitrile is fully reduced to a primary amine using LiAlH₄.
-
Protocol:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve the nitrile, 2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile (1.0 eq), in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours.
-
Workup (Caution: Exothermic): Cool the reaction to 0 °C. Carefully and sequentially add dropwise: (i) water (X mL), (ii) 15% aqueous NaOH (X mL), and (iii) water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under high vacuum or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.
-
-
Expertise & Trustworthiness: Anhydrous conditions are absolutely essential as LiAlH₄ reacts violently with water.[6] The sequential Fieser workup is a standard, trusted procedure to safely quench the excess hydride and precipitate the aluminum salts, making the product isolation straightforward.[7]
Data Summary and Characterization
Rigorous characterization at each step is essential to validate the synthetic pathway. The following table summarizes the expected quantitative and qualitative data for the key compounds.
| Compound Name | Molecular Formula | Mol. Weight | Expected Yield (%) | Key Analytical Data (Expected) |
| Propanethioamide | C₃H₇NS | 89.16 | 75-85 | ¹H NMR, ¹³C NMR consistent with structure. |
| Ethyl 2-(2-Ethyl-1,3-thiazol-4-yl)acetate | C₉H₁₃NO₂S | 215.27 | 65-75 | ¹H NMR shows characteristic ethyl ester and thiazole protons. MS (ESI+): m/z = 216.1 [M+H]⁺. |
| 2-(2-Ethyl-1,3-thiazol-4-yl)acetamide | C₇H₁₀N₂OS | 186.24 | 85-95 | ¹H NMR shows disappearance of ethyl ester signals and appearance of broad amide NH₂ signals. MS (ESI+): m/z = 187.1 [M+H]⁺. |
| 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile | C₇H₈N₂S | 166.23 | 80-90 | IR shows a strong nitrile stretch (~2250 cm⁻¹). MS (ESI+): m/z = 167.1 [M+H]⁺. |
| This compound | C₇H₁₂N₂S | 170.25 | 70-85 | ¹H NMR shows disappearance of nitrile and appearance of aliphatic CH₂-NH₂ signals. MS (ESI+): m/z = 171.1 [M+H]⁺. |
Conclusion
This guide has detailed a logical and robust multi-step synthesis for this compound, a valuable building block for pharmaceutical research. The pathway, centered on the Hantzsch thiazole synthesis followed by systematic side-chain functional group interconversion, offers a reliable method for producing the target compound. By providing detailed, step-by-step protocols grounded in established chemical principles and mechanistic understanding, this document serves as a practical resource for researchers and drug development professionals aiming to incorporate this and similar scaffolds into their discovery programs.
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An Inquiry into the Uncharacterized Action of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine: A Perspective on Methodological Approaches to Elucidate its Mechanism of Action
To the Valued Members of the Research, Scientific, and Drug Development Communities,
Therefore, the creation of an in-depth technical guide or whitepaper on the core mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine is not feasible at this time. To maintain the highest standards of scientific integrity and trustworthiness, it is imperative to base all technical documentation on empirical evidence and peer-reviewed research. Generating a speculative mechanism without supporting data would be contrary to these principles.
This document will instead serve as a forward-looking guide, outlining the necessary experimental workflows and strategic considerations that would be required to elucidate the mechanism of action of this novel compound. This approach is designed to provide a robust framework for researchers and drug development professionals who may be interested in investigating the pharmacological properties of this compound.
The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 1,3-thiazole ring is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. Thiazole-containing compounds have demonstrated a wide array of biological activities, including but not limited to:
-
Antimicrobial and Antiviral Effects: The thiazole nucleus is a key component in some antibiotics and antiviral agents.[1][2][3]
-
Anticancer Properties: Various thiazole derivatives have been shown to exhibit cytotoxic effects against cancer cell lines through diverse mechanisms such as tubulin polymerization inhibition and kinase inhibition.[4][5]
-
Central Nervous System (CNS) Activity: Certain thiazole-containing molecules have been explored for their potential in treating neurodegenerative diseases.[6]
Given the structural features of this compound, specifically the presence of a primary amine, it is plausible that this compound could interact with various biological targets. However, without experimental validation, any proposed mechanism would be purely conjectural.
A Proposed Research Cascade for Mechanism of Action Elucidation
To rigorously determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is essential. The following is a proposed research workflow, grounded in established drug discovery principles.
Phase 1: Initial Target Identification and Phenotypic Screening
The primary objective of this phase is to identify the biological targets of the compound and to observe its effects on cellular and organismal systems.
1.1. In Silico Target Prediction: Computational methods can provide initial hypotheses regarding potential protein targets. This involves screening the compound's structure against databases of known protein binding sites.
1.2. Broad-Based Phenotypic Screening: A high-throughput screening campaign across a diverse panel of human cancer cell lines or microbial strains can reveal potential therapeutic areas.
1.3. Target Deconvolution using Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be employed to isolate and identify binding partners of the compound from cell lysates.
Experimental Workflow: Affinity-Based Target Identification
Caption: A generalized workflow for identifying protein targets of a small molecule using affinity chromatography coupled with mass spectrometry.
Phase 2: Target Validation and Mechanistic Deep Dive
Once putative targets are identified, the next phase focuses on validating these interactions and understanding the downstream cellular consequences.
2.1. In Vitro Binding Assays: Quantitative binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), should be performed to determine the binding affinity and kinetics of the compound to its purified target protein(s).
2.2. Functional Assays: Enzymatic assays or cell-based reporter assays are crucial to determine whether the compound acts as an agonist, antagonist, inhibitor, or modulator of the target's function.
2.3. Downstream Signaling Pathway Analysis: Techniques like Western blotting, qPCR, and RNA sequencing can be used to investigate the effects of the compound on key signaling pathways downstream of the validated target.
Signaling Pathway Analysis Workflow
Caption: A flowchart illustrating the key steps in analyzing the impact of a compound on cellular signaling pathways.
Phase 3: In Vivo Efficacy and Pharmacodynamics
The final phase of preclinical investigation involves assessing the compound's activity in a relevant animal model.
3.1. Animal Model Selection: Based on the in vitro findings, an appropriate animal model of disease (e.g., a xenograft model for cancer, an infection model for antimicrobial studies) should be chosen.
3.2. Efficacy Studies: The compound is administered to the animal models to evaluate its therapeutic effect.
3.3. Pharmacodynamic (PD) Biomarker Analysis: Tissue samples from treated animals are analyzed to confirm that the compound is engaging its target and modulating the intended signaling pathway in vivo.
Conclusion and Path Forward
While the mechanism of action of this compound remains to be elucidated, its chemical structure places it within a class of compounds with significant therapeutic potential. The lack of existing data presents a unique opportunity for novel discovery. The experimental framework outlined above provides a comprehensive and scientifically rigorous path to characterizing the pharmacological profile of this and other novel chemical entities.
It is our hope that this perspective will be of value to researchers dedicated to the advancement of therapeutic science. We remain committed to providing the scientific community with accurate and actionable information and look forward to the potential discoveries that may arise from the investigation of this and other novel compounds.
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The Thiazole Scaffold: A Privileged Motif in Drug Discovery and Development
An In-depth Technical Guide to the Biological Activities of Ethylthiazole Derivatives for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged scaffold in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by ethylthiazole derivatives, a prominent class of thiazole-containing compounds. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the underlying mechanisms of action, presenting quantitative data, and providing detailed experimental protocols to empower researchers in their quest for new and effective therapies.
I. Anticancer Activity of Ethylthiazole Derivatives: Targeting the Hallmarks of Malignancy
Ethylthiazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a wide range of cancer cell lines. Their multifaceted mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
A. Mechanisms of Anticancer Action
The anticancer effects of ethylthiazole derivatives are attributed to their ability to interact with various molecular targets crucial for cancer cell survival and proliferation. Key mechanisms include:
-
Kinase Inhibition: A significant number of ethylthiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling.
-
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation.[1] Its aberrant activation is a common feature in many cancers.[1] Several thiazole derivatives have been developed as potent inhibitors of this pathway, demonstrating efficacy in various cancer cell lines.[2][3]
-
Aurora Kinases: The Aurora kinase family (A, B, and C) plays a pivotal role in mitosis, and their overexpression is frequently observed in human tumors, making them attractive targets for cancer therapy.[2][4] Ethylthiazole-based compounds have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[2][5][6]
-
-
Induction of Apoptosis: Ethylthiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins and activation of caspases.[7][8]
-
Inhibition of eIF4E/eIF4G Interaction: The eukaryotic translation initiation factor 4E (eIF4E) is often overexpressed in cancer and plays a crucial role in the translation of proteins involved in cell growth and proliferation. Novel hydrazinyl thiazole derivatives have been shown to inhibit the interaction between eIF4E and eIF4G, leading to potent antitumor activity.[9]
B. Quantitative Data on Anticancer Activity
The anticancer efficacy of ethylthiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-based PI3K/mTOR inhibitor | Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 | [2][3] |
| Thiazole-based Aurora Kinase inhibitor | Compound 29 | - | 0.079 | [2] |
| Thiazole-based Aurora Kinase inhibitor | Compound 30 | - | 0.140 | [2] |
| Hydrazinyl-thiazole | Compound 3f | MCF-7 | 1.0 ± 0.1 | [10] |
| Hydrazinyl-thiazole | Compound 3b' | HCT-116 | 1.6 ± 0.2 | [10] |
| Hydrazinyl-thiazole | Compound 3n | HCT-116 | 1.1 ± 0.5 | [10] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ethylthiazole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
II. Antimicrobial Activity of Ethylthiazole Derivatives: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents. Ethylthiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.
A. Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many ethylthiazole derivatives are still under investigation. However, some proposed mechanisms include:
-
Inhibition of Essential Enzymes: Thiazole-containing compounds have been shown to inhibit enzymes that are vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: Some derivatives may exert their antimicrobial effects by disrupting the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.
B. Quantitative Data on Antimicrobial Activity
The antimicrobial potency of ethylthiazole derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Phenylthiazoles | Compound 1a | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.3 | [11][12] |
| Phenylthiazoles | Compound 1a | Vancomycin-resistant Staphylococcus aureus (VRSA) | 1.4 - 5.5 | [13] |
| Thiazole derivatives | - | Staphylococcus aureus | - | [14] |
| Heteroaryl(aryl) thiazole | Compound 3 | Staphylococcus aureus | 230 - 700 | [15] |
| Thiazole carboxamide | - | Staphylococcus aureus | - | [16] |
| Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate | - | Staphylococcus aureus ATCC 25923 | - | [17] |
| Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates | - | Various bacteria and fungi | - | [18] |
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the ethylthiazole derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plate for microbial growth. The MIC is the lowest concentration of the ethylthiazole derivative at which no visible growth is observed.
Caption: Workflow of the broth microdilution method for MIC determination.
III. Anti-inflammatory Activity of Ethylthiazole Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Ethylthiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
A. Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of ethylthiazole derivatives are often mediated by their ability to target:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several ethylthiazole derivatives have been identified as selective COX-2 inhibitors, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[19][20][21][22]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB signaling pathway is a crucial regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[23] Some thiazole derivatives have been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[24][25][26]
B. Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of ethylthiazole derivatives is often assessed by their ability to inhibit COX enzymes, with IC50 values indicating their potency.
| Compound Class | Derivative Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | VIIa | COX-2 | 0.29 | 67.24 | [19] |
| Thiazole carboxamide | 2b | COX-1 | 0.239 | - | [20] |
| Thiazole carboxamide | 2b | COX-2 | 0.191 | 1.251 | [20] |
| Thiazole carboxamide | 2a | COX-2 | 0.958 | 2.766 | [20] |
| 4,5-diarylthiazole | 9a | COX-1 | 0.42 | - | [21] |
| 4,5-diarylthiazole | 9a | COX-2 | 10.71 | - | [21] |
| Benzo[d]thiazol analog | 2d | COX-2 | 0.28 | 18.6 | [22] |
C. Experimental Protocol: COX-2 Inhibition Assay
A common method to assess the COX-2 inhibitory activity of compounds is through an in vitro enzyme assay.
Principle: The assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme. The enzyme's activity is typically monitored by measuring the production of prostaglandins from the substrate, arachidonic acid.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of purified COX-2 enzyme, arachidonic acid (substrate), and the ethylthiazole derivative to be tested.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the COX-2 enzyme with various concentrations of the ethylthiazole derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time by adding a suitable reagent (e.g., hydrochloric acid).
-
Product Quantification: Quantify the amount of prostaglandin produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.
Caption: Inhibition of the COX-2 pathway by ethylthiazole derivatives.
IV. Neuroprotective Activities of Ethylthiazole Derivatives: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that ethylthiazole derivatives possess neuroprotective properties, offering potential therapeutic avenues for these devastating disorders.
A. Mechanisms of Neuroprotective Action
The neuroprotective effects of ethylthiazole derivatives are thought to be mediated through several mechanisms:
-
SIRT1 Activation: Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and survival.[27] Activation of SIRT1 has been shown to be neuroprotective in various models of neurodegeneration.[28][29] Thiazole-based compounds have been identified as potent SIRT1 activators.[30][31]
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes involved in the metabolism of neurotransmitters. Inhibitors of MAO-B are used in the treatment of Parkinson's disease. Several thiazole and thiazolylhydrazone derivatives have been identified as selective MAO-B inhibitors.[32][33][34][35][36]
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Many thiazole derivatives exhibit antioxidant properties, which can help protect neurons from oxidative damage.
B. Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects of compounds against various neurotoxic insults.
Principle: SH-SY5Y cells are exposed to a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models or amyloid-beta for Alzheimer's disease models) in the presence or absence of the test compound. The neuroprotective effect is assessed by measuring cell viability.
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and, if required, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the ethylthiazole derivative for a specified period.
-
Neurotoxin Exposure: Expose the cells to a neurotoxin at a concentration known to induce significant cell death.
-
Incubation: Co-incubate the cells with the neurotoxin and the test compound for a defined period (e.g., 24 hours).
-
Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release (an indicator of cell death).
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the ethylthiazole derivative to determine the neuroprotective effect.
Caption: Neuroprotective mechanisms of ethylthiazole derivatives.
V. Conclusion and Future Perspectives
Ethylthiazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their ability to modulate key signaling pathways implicated in cancer, inflammation, microbial infections, and neurodegeneration underscores their significant therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. Future efforts should focus on optimizing the structure-activity relationships of ethylthiazole derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective therapies for a range of human diseases.
VI. References
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Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(28), 25337-25353. [Link]
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Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(28), 25337-25353. [Link]
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Yilmaz, A., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Gastrointestinal Cancer, 54(4), 1335-1345. [Link]
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Kumar, A., et al. (2022). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 7(40), 35848-35860. [Link]
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Navigating the Synthesis and Application of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine: A Technical Guide for Researchers
This guide provides an in-depth technical overview of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes, predicted properties, and the broader context of its potential applications based on the well-documented bioactivity of related thiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Compound Identification and Structural Analogs
| Identifier | Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Target Compound | This compound | Not Available | C7H12N2S | 156.25 |
| Analog 1 | 2-(1,3-Thiazol-2-yl)ethan-1-amine | 18453-07-1[1] | C5H8N2S | 128.19 |
| Analog 2 | 2-(1,3-Thiazol-4-yl)ethanamine | 7728-74-7[2] | C5H8N2S | 128.19 |
| Analog 3 | 2-(1,3-Thiazol-5-yl)ethanamine dihydrochloride | 7730-82-7[3] | C5H10Cl2N2S | 201.12 |
| Analog 4 | 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine | 1018295-48-1[4] | C9H15N3S | 197.30 |
| Analog 5 | 2-[2-(4-Pyridinyl)-1,3-thiazol-4-yl]ethanamine | 938283-17-1[5] | C10H11N3S | 205.28 |
Proposed Synthesis Pathway
The synthesis of 2,4-disubstituted thiazoles is most classically achieved through the Hantzsch thiazole synthesis .[6][7] This versatile method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, a plausible multi-step approach is outlined below.
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Propanethioamide (Thioamide Component)
-
To a stirred solution of propanamide in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield propanethioamide.
Step 2: Synthesis of a Suitable α-Haloketone
A key intermediate is a 4-carbon α-haloketone with a protected amine. A plausible route starts from 4-aminobutyric acid (GABA).
-
Protect the amino group of GABA with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc)2O.
-
Convert the resulting N-Boc-GABA to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with diazomethane to form the diazoketone.
-
Treat the diazoketone with HBr to yield the α-bromoketone, 1-bromo-4-(Boc-amino)butan-2-one.
Step 3: Hantzsch Cyclocondensation
-
Dissolve the α-bromoketone from Step 2 and propanethioamide (1.1 equivalents) in a suitable solvent such as ethanol or methanol.[6]
-
Heat the mixture to reflux for 4-6 hours. Monitor the formation of the thiazole ring by TLC or LC-MS.
-
Cool the reaction mixture and neutralize with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting N-Boc protected intermediate by column chromatography.
Step 4: Deprotection
-
Dissolve the purified N-Boc protected thiazole derivative in a suitable solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the final product, this compound, with an appropriate organic solvent.
-
Dry, concentrate, and purify the final product, potentially through distillation or crystallization of a salt form (e.g., hydrochloride).
Potential Biological Applications and Drug Development Context
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[8] Thiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[9][10][11]
The 2-aminothiazole moiety, in particular, is a key pharmacophore. The introduction of an ethyl group at the 2-position and an ethanamine side chain at the 4-position of the thiazole ring creates a molecule with potential to interact with various biological targets. It is plausible that this compound and its derivatives could be investigated for:
-
Antimicrobial Activity: Many 2-aminothiazole derivatives have shown potent activity against pathogenic bacteria and fungi.[12]
-
Anticancer Properties: Substituted thiazoles have been explored as inhibitors of various kinases and other targets in cancer cells.[11][13]
-
Neurological Applications: The structural similarity to histamine and other neurotransmitters suggests potential activity in the central nervous system.
Safety, Handling, and Analytical Characterization
Safety and Handling
While a specific Safety Data Sheet (SDS) for the title compound is not available, general precautions for handling aminothiazole derivatives should be followed based on data from structurally similar compounds.[14][15][16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention.[15]
Analytical Methods
The characterization and purity assessment of this compound would involve standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity determination and quantification.[17][18]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry would be used to confirm the molecular weight of the synthesized compound and its fragments.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure and confirming the successful synthesis of the target molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C=N and C-S vibrations of the thiazole ring.
Conclusion
While this compound is not a widely cataloged compound, its synthesis is achievable through established methodologies like the Hantzsch thiazole synthesis. The rich biological activity of related thiazole derivatives suggests that this compound and its analogs are promising candidates for further investigation in drug discovery programs. This guide provides a foundational framework for its synthesis, characterization, and safe handling, empowering researchers to explore its potential in various therapeutic areas.
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Spectroscopic Data of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine: A Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine, a molecule of interest in medicinal chemistry, requires thorough characterization to understand its physicochemical properties and potential biological activity. This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental data for this specific molecule is not publicly available, this guide synthesizes information from structurally analogous compounds and fundamental spectroscopic principles to offer a robust predictive analysis. This approach not only provides a valuable reference for the identification of this molecule but also serves as a practical example of spectroscopic interpretation for substituted thiazole derivatives.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the atoms of this compound are numbered as illustrated in the diagram below.
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of a methyl radical (•CH₃): Cleavage of the ethyl group can lead to the loss of a methyl radical, resulting in a fragment ion at m/z = 155 .
-
Alpha-cleavage of the amine: The most characteristic fragmentation for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a •CH₂NH₂ radical (mass = 30), leading to a prominent peak at m/z = 140 . Alternatively, cleavage of the bond between C8 and C9 would lead to the formation of a stable [CH₂NH₂]⁺ ion at m/z = 30 . [1]* Benzylic-type cleavage: The bond between the thiazole ring and the ethanamine side chain (C4-C8 bond) is prone to cleavage, as it is analogous to a benzylic position. This would generate a stable thiazolylmethyl cation at m/z = 126 .
Predicted Major Fragments:
| m/z | Proposed Fragment |
| 170 | [C₈H₁₄N₂S]⁺• (Molecular Ion) |
| 155 | [C₇H₁₁N₂S]⁺ |
| 140 | [C₇H₁₀S]⁺• |
| 126 | [C₆H₈NS]⁺ |
| 30 | [CH₄N]⁺ |
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for the identification and structural confirmation of this compound. The interpretations are grounded in established spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity. This guide is intended to be a valuable resource for researchers working on the synthesis and characterization of novel thiazole-containing molecules, facilitating their research and development efforts.
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Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. [online] Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. [online] Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [online] Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns. [online] Available at: [Link]
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Social Research Foundation. Synthesis and Characterization of Some Thiazole Derivatives. [online] Available at: [Link]
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MDPI. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [online] Available at: [Link]
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PubMed Central. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. [online] Available at: [Link]
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MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. [online] Available at: [Link]
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Solubility and stability of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel compound this compound. Recognizing the limited publicly available data on this specific molecule, this document serves as a practical, step-by-step manual for researchers and drug development scientists. It outlines the necessary experimental protocols to thoroughly characterize its physicochemical properties. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating. By following the methodologies presented, researchers can generate the critical data needed to assess the compound's potential as a drug candidate and to inform formulation development.
Introduction: The Significance of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most critical early assessments are the determination of its solubility and stability. These fundamental properties profoundly influence a compound's bioavailability, manufacturability, and shelf-life. The subject of this guide, this compound, is a heterocyclic amine containing a thiazole ring, a common scaffold in medicinal chemistry. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial and anticancer effects.[1]
Given the novelty of this compound, this guide provides the theoretical background and practical protocols to empower researchers to conduct a thorough investigation of its solubility and stability, thereby enabling informed decisions in the drug development process.
Part 1: Comprehensive Solubility Profiling
A compound's solubility is a primary determinant of its absorption and, consequently, its therapeutic efficacy. For an ionizable molecule like this compound, which possesses a basic amine group, solubility is intrinsically linked to the pH of its environment.
Theoretical Framework: The Henderson-Hasselbalch Equation and pH-Dependent Solubility
The ethanamine side chain of the target molecule is expected to have a pKa in the range of 9-10, typical for primary amines. This means that at physiological pH (e.g., in the blood, pH 7.4), the amine group will be predominantly protonated (ionized), which generally enhances aqueous solubility. Conversely, in a more basic environment, the un-ionized form will dominate, potentially leading to lower aqueous solubility. The Henderson-Hasselbalch equation provides the theoretical basis for understanding this relationship.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It is a thermodynamic measurement that provides the true solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10). Also, prepare solutions of pharmaceutically relevant organic solvents such as ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared solvents. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any undissolved solid. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent and at that temperature.
Data Presentation: Summarizing Solubility Data
The results of the solubility studies should be compiled into a clear and concise table.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.01 N HCl | 2.0 | 25 | Experimental Data |
| Acetate Buffer | 4.0 | 25 | Experimental Data |
| Phosphate Buffer | 6.0 | 25 | Experimental Data |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Experimental Data |
| Borate Buffer | 8.0 | 25 | Experimental Data |
| Borate Buffer | 10.0 | 25 | Experimental Data |
| Water | ~7.0 | 25 | Experimental Data |
| Ethanol | N/A | 25 | Experimental Data |
| Propylene Glycol | N/A | 25 | Experimental Data |
| DMSO | N/A | 25 | Experimental Data |
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Assessment and Forced Degradation
Understanding the chemical stability of an NCE is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are designed to intentionally degrade the compound under more extreme conditions than it would typically encounter. These studies help to identify potential degradation pathways, elucidate the structure of degradation products, and develop a stability-indicating analytical method.
Rationale for Forced Degradation
Forced degradation studies are a regulatory requirement and a critical component of drug development. They provide insights into:
-
Degradation Pathways: How the molecule breaks down under various stress conditions.
-
Stability-Indicating Method Development: Ensuring the analytical method can separate the parent compound from its degradation products.
-
Formulation and Packaging Development: Guiding the selection of excipients and packaging to protect the drug from degradation.
-
Storage Conditions: Establishing appropriate storage conditions to ensure the drug product remains stable over its shelf-life.
Experimental Protocol: Forced Degradation Studies
A solution of this compound (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for up to 72 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for up to 72 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: The solid compound and a solution are heated at 80°C for up to 72 hours.
-
Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
Samples should be taken at various time points (e.g., 0, 2, 8, 24, 48, 72 hours) and analyzed by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is the cornerstone of a successful stability study. The goal is to develop a method that can resolve the parent peak from all process impurities and degradation products.
Key Considerations:
-
Column Chemistry: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation. The pH of the aqueous phase should be carefully chosen to ensure good peak shape for the basic amine.
-
Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity.
Data Presentation: Summarizing Forced Degradation Data
The results should be tabulated to show the extent of degradation under each stress condition.
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C | 72 | Experimental Data | Experimental Data | Experimental Data |
| 0.1 N NaOH, 60°C | 72 | Experimental Data | Experimental Data | Experimental Data |
| 3% H₂O₂, RT | 24 | Experimental Data | Experimental Data | Experimental Data |
| 80°C (Solution) | 72 | Experimental Data | Experimental Data | Experimental Data |
| Photostability | - | Experimental Data | Experimental Data | Experimental Data |
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation Study.
Data Interpretation and Future Directions
The data generated from these studies will provide a comprehensive physicochemical profile of this compound.
-
Solubility Insights: The pH-solubility profile will be critical for predicting its absorption in the gastrointestinal tract and for guiding the development of both oral and parenteral formulations. For example, if the compound exhibits low solubility at neutral pH, formulation strategies such as salt formation or the use of solubilizing excipients may be necessary.
-
Stability Liabilities: The forced degradation studies will highlight any inherent instabilities. For instance, if the compound is found to be susceptible to oxidation, the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen) would be warranted. If it is light-sensitive, light-protective packaging will be required.
The thiazole ring can be susceptible to certain degradation pathways, and the primary amine can undergo oxidation or react with excipients. A thorough understanding of these liabilities is paramount for successful drug development.
Conclusion
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PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information. [Link]
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MDPI. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]
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National Institutes of Health. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine Properties
Introduction: The Imperative for Early-Stage Candidate Assessment
In the landscape of modern drug discovery, the ability to rapidly and accurately characterize novel chemical entities is paramount.[1][2] The journey from a promising hit to a viable drug candidate is often long and fraught with high attrition rates, largely due to unfavorable pharmacokinetic and safety profiles.[1][3] Computational chemistry and in silico modeling have emerged as indispensable tools to de-risk projects by providing early insights into a molecule's potential behavior.[4][5] This guide focuses on the application of these computational methods to a specific molecule of interest: 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine, a heterocyclic amine containing a thiazole scaffold, a common motif in medicinal chemistry.[6] By leveraging a suite of predictive models, we can construct a comprehensive profile of this molecule, guiding further experimental validation and optimization efforts.
The core principle behind in silico prediction is the quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR), which posits that the biological activity or physicochemical properties of a chemical are directly related to its molecular structure.[4][7] Modern approaches have evolved to incorporate sophisticated machine learning and artificial intelligence algorithms, trained on vast datasets of experimentally determined properties, to generate highly predictive models.[7][8][9] This guide will detail a systematic workflow for predicting the key properties of this compound, encompassing its fundamental physicochemical characteristics, its likely absorption, distribution, metabolism, and excretion (ADME) profile, and its potential toxicological liabilities.
Part 1: Foundational Physicochemical Property Prediction
The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and interaction with biological macromolecules. Therefore, the initial step in our in silico assessment is to predict these foundational parameters.
Methodology: A Multi-Model Approach
A robust prediction of physicochemical properties relies on a consensus approach, utilizing multiple algorithms and models to provide a range of likely values. For this compound, we will employ a combination of fragment-based methods, topological descriptors, and machine learning models.[10][11]
Experimental Protocol: Physicochemical Property Prediction
-
Molecular Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is generated: CCc1ncc(s1)CCN. This is the universal input for most prediction platforms.
-
Software Platforms: A suite of computational tools will be utilized. Examples include commercial packages like ChemDraw, ACD/Labs Percepta, and Simulations Plus ADMET Predictor®, as well as open-source platforms like RDKit and PaDEL-Descriptor.[12][13][14]
-
Property Calculation: The following key properties will be calculated:
-
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
-
logD (Distribution Coefficient): The logP at a specific pH, crucial for ionizable compounds like amines.
-
Aqueous Solubility (logS): The intrinsic solubility of the molecule in water.
-
pKa (Acid Dissociation Constant): Predicts the ionization state of the primary amine and the thiazole ring at physiological pH.
-
Polar Surface Area (PSA): A key indicator of membrane permeability.
-
-
Data Aggregation and Analysis: The predicted values from each platform are collected and analyzed for consensus. Discrepancies are noted and may indicate areas where the models have lower confidence.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value Range | Implication in Drug Discovery |
| Molecular Weight | ~156 g/mol | Falls well within the "rule of five" guidelines for good oral bioavailability. |
| logP | 1.5 - 2.5 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| logD (pH 7.4) | 0.5 - 1.5 | The positive charge on the amine at physiological pH reduces the effective lipophilicity. |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Predicts moderate to good aqueous solubility. |
| pKa (Basic) | 8.5 - 9.5 | The primary amine is predicted to be protonated at physiological pH, influencing its interactions and solubility. |
| Polar Surface Area (PSA) | ~65 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
Part 2: ADME Profiling - The Journey Through the Body
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for understanding its potential as a drug.[1][15] Poor ADME characteristics are a major cause of late-stage clinical trial failures.[1]
Logical Framework for In Silico ADME Prediction
The prediction of ADME properties is a multi-faceted process that builds upon the foundational physicochemical data. The workflow integrates various models to paint a holistic picture of the molecule's disposition.
Caption: Tiered workflow for in silico toxicology assessment.
Key Toxicological Endpoints and Prediction Protocols
-
Genotoxicity (Ames Mutagenicity): QSAR models based on structural fragments associated with mutagenicity are used to predict the potential for the compound to cause DNA mutations.
-
hERG Blockade: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. Models predict the likelihood of hERG blockade based on the molecule's structure and physicochemical properties.
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI): Machine learning models trained on large datasets of compounds with known liver toxicity are used to predict the potential for DILI.
-
Cardiotoxicity: Broader cardiotoxicity models assess the potential for various adverse cardiac effects beyond hERG blockade. [16]5. Structural Alerts: Databases of known problematic chemical fragments (e.g., Pan-Assay Interference Compounds - PAINS) are screened to identify any potential for non-specific activity or assay artifacts.
Predicted Toxicological Profile
| Toxicological Endpoint | Prediction | Justification and Mitigation Strategy |
| Genotoxicity (Ames) | Low Risk | The core structure does not contain common structural alerts for mutagenicity. |
| hERG Blockade | Low to Moderate Risk | The presence of a basic amine is a common feature in hERG blockers. The predicted pKa and lipophilicity suggest a moderate risk that requires experimental confirmation. |
| Hepatotoxicity (DILI) | Low Risk | No strong structural alerts for hepatotoxicity are present. |
| Cardiotoxicity | Low to Moderate Risk | Primarily linked to the potential for hERG blockade. |
| Structural Alerts (PAINS) | No alerts identified | The molecule is not predicted to be a frequent hitter in high-throughput screens. |
Conclusion: A Data-Driven Path Forward
The in silico profile of this compound suggests that it is a promising starting point for further investigation. Its predicted physicochemical properties are favorable for oral bioavailability, and its ADME profile appears largely acceptable. The primary area of potential concern is the moderate risk of hERG blockade, a common liability for basic amines.
This computational assessment provides a strong, data-driven foundation for prioritizing and designing the next steps in the experimental cascade. The predictions made in this guide should be viewed not as absolute truths, but as hypotheses to be tested. The true power of in silico modeling lies in its ability to focus precious experimental resources on the most promising candidates and to identify potential liabilities before they derail a project. [5]The next logical steps would be to synthesize the compound and confirm these predictions through a series of in vitro assays, starting with confirmation of the physicochemical properties and a definitive hERG patch-clamp assay.
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The Thiazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The five-membered heterocyclic thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns have made it an indispensable tool in the design of novel therapeutics.[2] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of thiazole-based compounds, along with detailed experimental protocols for their preparation and biological evaluation.
The Enduring Appeal of the Thiazole Ring in Medicinal Chemistry
The thiazole nucleus, with its sulfur and nitrogen heteroatoms, offers a unique combination of features that make it highly attractive for drug design.[2][3] The aromatic nature of the ring system provides a stable platform for the attachment of various functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.[2] The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.[3] Furthermore, the thiazole scaffold is present in a number of clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib, underscoring its therapeutic relevance.[3]
Synthetic Strategies for Accessing the Thiazole Core
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the preparation of thiazole derivatives.[4][5] This versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[4][5]
Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole
This protocol provides a step-by-step method for the synthesis of a fundamental 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Spread the solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass and calculate the percent yield.[6]
Characterization:
The identity and purity of the synthesized 2-amino-4-phenylthiazole can be confirmed by melting point determination, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy.[6]
Diverse Pharmacological Activities of Thiazole-Based Compounds
Thiazole derivatives have demonstrated a remarkable breadth of biological activities, with applications in oncology, infectious diseases, and inflammatory conditions.[2][3]
Anticancer Activity
Thiazole-containing compounds have emerged as a significant class of anticancer agents, targeting a variety of molecular pathways involved in tumor growth and progression.[3][7]
Mechanisms of Action:
-
Kinase Inhibition: Many thiazole-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways. For example, Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia.[2]
-
Tubulin Polymerization Inhibition: Some thiazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This disruption of tubulin polymerization leads to cell cycle arrest and apoptosis.[7]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Thiazole-based compounds have been shown to inhibit components of this pathway, leading to decreased tumor cell growth.[7][8]
Structure-Activity Relationship (SAR) Insights:
The following table summarizes the in vitro anticancer activity of a series of thiazole derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | H | MCF-7 | 5.73 | [9] |
| 1b | 4-Chlorophenyl | H | MCF-7 | 3.21 | [9] |
| 1c | 4-Methoxyphenyl | H | MCF-7 | 8.12 | [9] |
| 2a | Phenyl | H | A549 | 6.6 | [10] |
| 2b | Naphthyl | H | A549 | 4.0 | [10] |
| 3a | Adamantyl | Arylidene | HeLa | 1.65 | [11][12] |
| 3b | Adamantyl | Arylidene | SiHa | 8.60 | [11][12] |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a common method for assessing the anticancer activity of novel compounds in vitro.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in DMEM supplemented with 10% FBS.
-
Remove the old media from the cells and add the media containing the test compounds.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.[13]
Antimicrobial Activity
The thiazole scaffold is also a key component of many antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.[14][15]
Mechanisms of Action:
The antimicrobial mechanism of some thiazole derivatives involves their ability to permeate bacterial cell membranes, leading to the leakage of cytoplasmic contents and ultimately cell death.[14] The amphiphilic character of certain thiazole compounds, with both hydrophilic and hydrophobic regions, facilitates this interaction with the microbial cell membrane.[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum
-
Incubator
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
To determine the MBC, an aliquot from the wells showing no growth is plated on agar plates.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.[16]
Visualizing Key Concepts
Diagrams can aid in understanding complex biological pathways and experimental workflows.
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Conclusion and Future Directions
The thiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility and diverse biological activities ensure its continued relevance in the development of novel therapeutic agents. Future research will likely focus on the design of more selective and potent thiazole-based compounds, the exploration of novel biological targets, and the development of innovative synthetic methodologies.
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Methodological & Application
Protocol for synthesizing 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
An Application Note and Detailed Protocol for the Synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic amine for pharmaceutical and materials science research. The synthetic strategy is built upon robust and well-documented chemical transformations. The initial step employs the Hantzsch thiazole synthesis to construct the core heterocyclic ring by condensing propanethioamide with 4-chloro-3-oxobutanenitrile, yielding the key intermediate, 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile. The subsequent step involves the chemoselective reduction of the nitrile functional group to the target primary amine using lithium aluminum hydride (LiAlH₄). This guide emphasizes the mechanistic rationale behind procedural choices, critical safety considerations, and detailed characterization methods to ensure reproducibility and high purity of the final compound.
Introduction
Thiazole-containing compounds are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active agents, including the antibiotic Penicillin and the vitamin Thiamine (Vitamin B1).[1][2] Their unique electronic properties and ability to engage in various biological interactions make them privileged scaffolds in drug discovery. The target molecule, this compound, combines this important heterocycle with a primary amine side chain, making it an ideal building block for creating libraries of potential therapeutic candidates. This protocol details a reliable and scalable method for its preparation in a laboratory setting.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Hantzsch Thiazole Synthesis: Formation of the 2-ethyl-4-acetonitrile-thiazole core.
-
Nitrile Reduction: Conversion of the acetonitrile intermediate to the target ethylamine.
(A proper chemical drawing would be inserted here in a full document)
Part 1: Synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile
Principle and Rationale
The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the thiazole ring.[3][4] The reaction proceeds via the condensation of a thioamide with an α-halocarbonyl compound.[5] In this protocol, we utilize propanethioamide, which provides the ethyl group at the C2 position of the thiazole. The α-chloroketone, 4-chloro-3-oxobutanenitrile, serves as the three-carbon backbone, installing the required acetonitrile side chain at the C4 position. The reaction mechanism involves an initial S-alkylation of the thioamide by the α-chloroketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiazole ring.[5] Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for this transformation.[6][7]
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier Example |
| Propanethioamide | C₃H₇NS | 89.16 | 636-43-1 | Sigma-Aldrich |
| 4-chloro-3-oxobutanenitrile | C₄H₄ClNO | 117.54 | 6331-56-2 | Combi-Blocks |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | LabChem |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | 7631-86-9 | Sorbent Technologies |
-
Equipment: Round-bottom flask (250 mL), reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propanethioamide (8.92 g, 100 mmol, 1.0 eq).
-
Dissolution: Add 100 mL of absolute ethanol to the flask and stir until the thioamide is fully dissolved.
-
Substrate Addition: To the stirred solution, add 4-chloro-3-oxobutanenitrile (12.34 g, 105 mmol, 1.05 eq) portion-wise over 5 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any generated acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile.
Part 2: Synthesis of this compound
Principle and Rationale
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this conversion.[8] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile, forming an intermediate imine-aluminum complex. A second hydride addition reduces this intermediate to the amine.[9][10] The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water and other protic sources to release flammable hydrogen gas.[11] Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction. The work-up procedure is critical and involves the careful, sequential addition of water and aqueous base to safely quench excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier Example |
| 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile | C₈H₈N₂S | 164.23 | (from Part 1) | - |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 16853-85-3 | Sigma-Aldrich |
| Tetrahydrofuran (THF, Anhydrous) | C₄H₈O | 72.11 | 109-99-9 | Acros Organics |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | VWR |
| Hydrochloric Acid (in Dioxane) | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich |
-
Equipment: Three-neck round-bottom flask (500 mL), dropping funnel, reflux condenser with a nitrogen/argon inlet, magnetic stirrer, ice bath, heating mantle, Buchner funnel, and filter flask.
Detailed Experimental Protocol
-
Safety First: This procedure involves highly reactive LiAlH₄. Perform the reaction in a chemical fume hood, away from water and ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
-
Inert Atmosphere Setup: Assemble a dry 500 mL three-neck flask with a stir bar, dropping funnel, and a condenser topped with a nitrogen or argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas to ensure all moisture is removed.
-
Reagent Preparation: In the inert atmosphere, carefully add LiAlH₄ (3.0 g, 79 mmol, ~2.0 eq based on 40 mmol of nitrile) to the flask. Add 100 mL of anhydrous THF via cannula or syringe. Stir the resulting grey suspension.
-
Substrate Addition: Dissolve the 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile (6.57 g, 40 mmol, 1.0 eq) in 40 mL of anhydrous THF. Transfer this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C (using an ice bath). The addition should be slow to control any exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 66 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Critical Step): Cool the reaction flask back down to 0 °C in an ice bath. EXTREME CAUTION is required for this step. Quench the reaction by the slow, dropwise addition of the following (Fieser workup):
-
3.0 mL of water
-
3.0 mL of 15% aqueous NaOH solution
-
9.0 mL of water A granular white precipitate of aluminum salts should form, which is easily filterable. Stir the mixture vigorously for 30 minutes.
-
-
Isolation: Filter the mixture through a pad of Celite in a Buchner funnel. Wash the white solid thoroughly with diethyl ether or THF (3 x 50 mL).
-
Concentration: Combine the filtrate and washes and dry over anhydrous sodium sulfate. Filter and concentrate the solution using a rotary evaporator to yield the crude this compound as an oil.
-
Purification (Optional): The free amine can often be used as is. For higher purity, it can be purified by vacuum distillation. Alternatively, the amine can be converted to its hydrochloride salt by dissolving the crude oil in a minimal amount of diethyl ether and adding a solution of HCl in dioxane dropwise until precipitation is complete. The resulting solid salt can be collected by filtration, washed with cold ether, and dried.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations and workflow of the synthesis.
Caption: Synthetic workflow from starting materials to the final product.
References
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Rasayan J. Chem.[Link]
-
Reduction of Amides using LiAlH4 to amines. University of Calgary.[Link]
-
Reduction of Amides to Amines and Aldehydes. Chemistry Steps.[Link]
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Amides to Amines: LiAlH4 Reduction. JoVE.[Link]
-
Reduction of Amides to Amines Using LiAlH₄| Mechanism & Work-Up. YouTube.[Link]
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Reduction of Amides to Amines. Master Organic Chemistry.[Link]
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Hantzsch Thiazole Synthesis. SynArchive.[Link]
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Thiazole - Wikipedia. Wikipedia.[Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules.[Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.[Link]
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Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters.[Link]
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Thiazole synthesis. Organic Chemistry Portal.[Link]
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Safety data sheet. Thor Specialities (UK) LTD.[Link]
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Synthesis of 2,5‐disubstituted thiazoles. ResearchGate.[Link]
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A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry.[Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules.[Link]
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2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem.[Link]
-
2-Ethylamino-1,3,4-thiadiazole. PubChem.[Link]
-
Synthesis of thiazole derivatives. ResearchGate.[Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Institutes of Health.[Link]
-
2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine. PubChemLite.[Link]
-
2-[2-(4-PYRIDINYL)-1,3-THIAZOL-4-YL]ETHANAMINE CAS#: 938283-17-1. ChemWhat.[Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.[Link]
-
EFFICIENT SYNTHESIS OF 4-THIAZOLIDINONE DERIVATIVES IN ETHANOL. ResearchGate.[Link]
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Application Notes and Protocols for Antimicrobial Assays Using 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new and effective antimicrobial drugs.[1][2] Heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a promising area of research. The thiazole moiety is a key structural component in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3][4] Thiazole derivatives exert their antimicrobial effects through various mechanisms, such as inhibiting essential bacterial enzymes like DNA gyrase and E. coli MurB, thereby disrupting critical cellular processes.[1][5]
This document provides detailed application notes and protocols for the antimicrobial evaluation of a specific thiazole derivative, 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine . These guidelines are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel antimicrobial candidates. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[6][7][8][9][10][11]
Compound Handling and Preparation
Prior to initiating any antimicrobial assay, proper handling and preparation of this compound are critical for obtaining reliable results.
1. Compound Solubility and Stability: The solubility of the test compound is a crucial factor. It is recommended to first determine the solubility of this compound in various solvents (e.g., water, dimethyl sulfoxide (DMSO), ethanol) to prepare a stock solution of the highest possible concentration. The final concentration of the solvent in the assay medium should be kept to a minimum (typically ≤1% v/v for DMSO) to avoid any inhibitory effects on the test microorganisms. A preliminary stability study of the compound in the chosen solvent and culture medium is also advised to ensure its integrity throughout the duration of the assay.
2. Preparation of Stock Solutions: A high-concentration stock solution should be prepared by dissolving a precisely weighed amount of this compound in a suitable solvent. For instance, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of the chosen solvent. The stock solution should be sterilized by filtration through a 0.22 µm syringe filter and stored in small aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.
Antimicrobial Susceptibility Testing (AST) Protocols
The following protocols describe standard methods for evaluating the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is highly standardized and allows for the testing of multiple compounds and microbial strains simultaneously.[6][10]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganism suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Stock solution of this compound
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Sterility control (broth with compound, no inoculum)
-
Growth control (broth with inoculum, no compound)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB (or RPMI-1640) to all wells of a 96-well microtiter plate, except for the first column.
-
Compound Dilution: In the first column, add 100 µL of the working solution of this compound (prepared from the stock solution to be twice the highest desired final concentration). Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a gradient of decreasing compound concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted inoculum to each well (except for the sterility control wells). The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: Wells containing 100 µL of inoculum in broth without the compound.
-
Sterility Control: Wells containing 100 µL of broth and the highest concentration of the compound, but no inoculum.
-
Positive Control: A separate row with a known antibiotic undergoing serial dilution and inoculation.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Workflow for Broth Microdilution:
Caption: Workflow for MIC determination by broth microdilution.
Data Presentation for MIC Assay:
| Compound | Test Organism | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| This compound | Staphylococcus aureus ATCC 29213 | Ciprofloxacin | ||
| This compound | Escherichia coli ATCC 25922 | Ciprofloxacin | ||
| This compound | Pseudomonas aeruginosa ATCC 27853 | Ciprofloxacin | ||
| This compound | Candida albicans ATCC 90028 | Fluconazole |
Protocol 2: Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound. It is based on the principle of diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test microorganism suspension standardized to 0.5 McFarland
-
Stock solution of this compound
-
Positive control antibiotic disks (e.g., ciprofloxacin)
-
Negative control disk (impregnated with the solvent used for the stock solution)
-
Sterile cotton swabs
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum and streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation: Aseptically apply a known amount of the this compound solution onto sterile paper disks. Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Workflow for Disk Diffusion Assay:
Caption: Workflow for the disk diffusion assay.
Protocol 3: Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This dynamic assay is more informative than the static MIC determination.
Materials:
-
Flasks with appropriate broth medium
-
Test microorganism suspension
-
Stock solution of this compound
-
Growth control (no compound)
-
Positive control antibiotic
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a logarithmic phase culture of the test microorganism in broth.
-
Assay Setup: In separate flasks, add the test compound at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Also, set up a growth control flask without the compound and a positive control flask with a known bactericidal agent.
-
Inoculation: Inoculate all flasks with the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline or PBS and plate a known volume of each dilution onto agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
Data Interpretation and Troubleshooting
-
MIC Interpretation: The MIC value is a critical parameter for assessing the potency of an antimicrobial agent. Lower MIC values indicate higher potency.
-
Disk Diffusion Interpretation: The size of the inhibition zone is a qualitative measure of activity. It is influenced by the compound's diffusion rate in agar and its intrinsic antimicrobial activity.
-
Time-Kill Curve Interpretation: The rate and extent of microbial killing can be determined from the time-kill curves, providing insights into the pharmacodynamics of the compound.
-
Troubleshooting:
-
No activity observed: Re-evaluate the solubility and stability of the compound. Ensure the correct inoculum density was used.
-
Inconsistent results: Ensure proper aseptic techniques and accurate pipetting. Check the quality and expiration dates of reagents and media.
-
Solvent toxicity: Always include a solvent control to ensure the vehicle for the compound is not inhibiting microbial growth.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of this compound. By adhering to standardized methodologies, researchers can generate reliable and comparable data that will be crucial for the further development of this and other novel thiazole-based antimicrobial agents. The diverse biological activities of thiazole derivatives underscore their potential as a valuable scaffold in the ongoing search for new treatments against infectious diseases.[4][5]
References
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- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).
- Antimicrobial Susceptibility Testing | Area of Focus. (n.d.).
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020).
- EUCAST. (n.d.). ESCMID.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan.
- CLSI: Clinical & Labor
- EUCAST: EUCAST - Home. (n.d.). EUCAST.
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Application Notes and Protocols for High-Throughput Screening of Thiazole Amine Libraries
Introduction: The Strategic Importance of Thiazole Amines in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a cornerstone for the development of novel therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[3] Thiazole amines, in particular, serve as versatile building blocks for creating libraries of compounds with diverse pharmacological activities.[1][4]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate the activity of a biological target of interest.[5][6] The successful execution of an HTS campaign requires a multidisciplinary approach, integrating biology, chemistry, automation, and data science to ensure the identification of high-quality, tractable hits.[5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with thiazole amine libraries. We will delve into the critical aspects of assay development, primary screening, hit confirmation, and data analysis, with a focus on the practical considerations and scientific rationale behind each step.
The HTS Workflow: A Conceptual Overview
A successful HTS campaign is a multi-stage process designed to systematically identify and validate promising lead compounds. The workflow is designed to be a funnel, starting with a large number of compounds and progressively narrowing down to a small set of high-quality hits.
Caption: A generalized workflow for a high-throughput screening campaign.
Assay Development and Optimization: The Foundation of a Successful Screen
The quality of the primary assay is paramount to the success of any HTS campaign. A robust and reliable assay will minimize the number of false positives and false negatives, ensuring that the identified hits are genuine modulators of the target.
Choosing the Right Assay Format
The selection of an appropriate assay format depends on the nature of the biological target and the desired readout. Common assay formats for HTS include:
| Assay Format | Principle | Common Readouts |
| Biochemical Assays | Measure the activity of a purified protein (e.g., enzyme, receptor). | Fluorescence Intensity, Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Luminescence.[8] |
| Cell-Based Assays | Measure a cellular response (e.g., gene expression, cell viability, second messenger signaling). | Reporter Gene Expression, Calcium Mobilization, Cell Proliferation, Cytotoxicity. |
Causality: The choice between a biochemical and a cell-based assay is a critical decision. Biochemical assays offer a more direct measure of target engagement but may not fully recapitulate the complexity of the cellular environment. Conversely, cell-based assays provide a more physiologically relevant context but can be more challenging to optimize and interpret.
Protocol: Generic Kinase Activity Assay (TR-FRET)
This protocol outlines the development of a TR-FRET-based assay to screen for inhibitors of a target kinase.
Materials:
-
Purified, active kinase
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, white microplates
Protocol:
-
Enzyme Titration: To determine the optimal enzyme concentration, perform a serial dilution of the kinase in the assay buffer. Add a fixed, saturating concentration of the peptide substrate and ATP. Incubate for the desired reaction time and then add the detection reagents. The optimal enzyme concentration should yield a robust signal-to-background ratio while remaining in the linear range of the reaction.
-
Substrate and ATP Km Determination: Determine the Michaelis-Menten constant (Km) for both the peptide substrate and ATP. This is crucial for setting the appropriate concentrations in the primary screen. For competitive inhibitors, screening at the Km of the substrate provides a good balance between sensitivity and potency.
-
Z'-Factor Determination: The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[9] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. To determine the Z'-factor, prepare replicate wells of positive controls (no inhibitor) and negative controls (a known inhibitor or no enzyme).
-
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
The Thiazole Amine Library: Diversity and Quality
The success of an HTS campaign is also heavily dependent on the quality and diversity of the compound library. Thiazole amine libraries can be synthesized through various established methods, such as the Hantzsch thiazole synthesis.[10]
Library Design and Synthesis Considerations
-
Diversity: The library should encompass a wide range of chemical space to maximize the chances of finding novel scaffolds. This can be achieved by varying the substituents on the thiazole ring and the amine.
-
Purity and Characterization: All compounds in the library must be of high purity (typically >95%) and their identity confirmed by analytical methods such as NMR and mass spectrometry.[11] Impurities can lead to false positives or mask the activity of the desired compound.
-
Solubility: Compounds should be soluble in the assay buffer to avoid aggregation-based artifacts, which are a common source of false positives in HTS.[12]
Primary High-Throughput Screening
The primary screen involves testing every compound in the library at a single concentration to identify initial "hits." This phase is typically performed using robotic automation to handle the large number of plates.[6]
Protocol: Automated Primary Screen
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates. This creates "assay-ready" plates that can be stored until use.[8]
-
Reagent Addition: A multi-channel liquid handler is used to add the assay reagents (enzyme, substrate, ATP) to the assay plates. The order of addition can be critical and should be optimized to minimize the risk of non-specific inhibition.[13]
-
Incubation: Incubate the plates for the predetermined reaction time at a controlled temperature.
-
Detection: Add the detection reagents and read the plates on a compatible plate reader.
Data Analysis and Hit Selection
The raw data from the plate reader is normalized to account for plate-to-plate variability. A common method is to normalize to the positive and negative controls on each plate. Hits are then selected based on a predefined activity threshold, typically a certain number of standard deviations from the mean of the negative controls.[14]
Hit Confirmation and Validation: Eliminating the False Positives
A significant challenge in HTS is the high rate of false positives.[5][12] Therefore, a rigorous hit confirmation and validation process is essential.
Caption: A flowchart for the hit confirmation and validation process.
Dose-Response Analysis
Confirmed hits from the primary screen are tested over a range of concentrations to determine their potency (IC50 or EC50). This provides a quantitative measure of the compound's activity and helps to prioritize the most promising hits.
Secondary and Orthogonal Assays
To further validate the hits, it is crucial to test them in a secondary or orthogonal assay.[15] This involves using a different assay format or technology to confirm that the observed activity is not an artifact of the primary assay. For example, a hit from a TR-FRET assay could be confirmed using a fluorescence polarization assay.
Counter-Screens for Non-Specific Activity
Many compounds can interfere with the assay technology itself, leading to false positives.[12][15] Therefore, it is important to perform counter-screens to identify and eliminate these compounds. For thiazole amines, it is particularly important to assess for reactivity, as some derivatives can be promiscuous inhibitors.[3]
| Counter-Screen | Purpose |
| Assay Interference | Identifies compounds that interfere with the detection method (e.g., autofluorescence). |
| Promiscuity/Aggregation | Identifies compounds that inhibit multiple, unrelated targets, often due to aggregation. |
| Reactivity | For covalent inhibitors, assesses non-specific reactivity with cellular nucleophiles.[16] |
Structure-Activity Relationship (SAR) Analysis and Lead Optimization
Once a set of confirmed and validated hits has been identified, the next step is to explore the structure-activity relationship (SAR). This involves synthesizing and testing analogs of the initial hits to understand how chemical modifications affect their potency and other properties.[17] The goal of this iterative process is to develop a lead compound with the desired pharmacological profile for further preclinical development.
Conclusion
High-throughput screening of thiazole amine libraries is a powerful strategy for the discovery of novel drug candidates. By following the detailed protocols and best practices outlined in these application notes, researchers can increase the likelihood of a successful screening campaign that yields high-quality, tractable lead compounds. A disciplined and multi-faceted approach, from rigorous assay development to thorough hit validation, is the cornerstone of effective drug discovery.
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-
National Institutes of Health. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. Available from: [Link]
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Axxam SpA. Challenges of HTS in early-stage drug discovery. Available from: [Link]
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MDPI. High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available from: [Link]
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National Institutes of Health. Accessing the High Throughput Screening Data Landscape - PMC. Available from: [Link]
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The Wertheim UF Scripps Institute. HTS Robotics Platform » High-Throughput Molecular Screening Center ». Available from: [Link]
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MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]
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PubMed. Design and screening studies of potent thiazol-2-amine derivatives as fibroblast growth factor receptor 1 inhibitors. Available from: [Link]
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MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Available from: [Link]
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PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]
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ResearchGate. New thiazole derivatives: Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and biological evaluations as potential antimicrobial and antitumor agents | Request PDF. Available from: [Link]
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PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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PubMed Central. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Available from: [Link]
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ACS Omega. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Available from: [Link]
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PubMed Central. High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. Available from: [Link]
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PubMed. Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. Available from: [Link]
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ChemRxiv. Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues | Biological and Medicinal Chemistry. Available from: [Link]
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Data analysis approaches in high throughput screening. Available from: [Link]
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bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
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ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. Available from: [Link]
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National Institutes of Health. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC. Available from: [Link]
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Ingenta Connect. HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Available from: [Link]
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National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]
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Topic: Analytical Methods for the Quantification of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
An Application Note and Protocol Guide
Abstract
This comprehensive guide details robust analytical methodologies for the accurate and precise quantification of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine, a primary amine containing a thiazole moiety. The inherent chemical properties of this analyte, particularly its low UV absorptivity, necessitate advanced analytical strategies. We present three distinct, validated protocols tailored for researchers, scientists, and drug development professionals: a high-sensitivity direct analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a reliable High-Performance Liquid Chromatography (HPLC) method with fluorescence detection following derivatization, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile analysis. Each protocol is designed as a self-validating system, grounded in established principles of analytical chemistry and regulatory guidelines.
Introduction: The Analytical Challenge
The compound this compound belongs to a class of heterocyclic compounds that are of significant interest in pharmaceutical development and chemical synthesis.[1][2][3] Accurate quantification is critical for various stages of research and development, including pharmacokinetic studies, metabolite identification, impurity profiling, and quality control.
The primary analytical challenge posed by this molecule is its structure: an ethylamine side chain attached to a thiazole ring. The aliphatic amine group does not possess a strong native chromophore, making direct quantification by standard HPLC with UV-Vis detection difficult and insensitive.[4] Therefore, successful quantification relies on either leveraging mass spectrometry for its high selectivity and sensitivity or employing chemical derivatization to attach a fluorescent or UV-active tag to the primary amine.[4] This guide provides detailed, field-proven protocols to overcome these challenges.
Core Principles of Method Validation
For any quantitative method to be considered reliable, it must be validated to ensure it is fit for its intended purpose.[5] All protocols described herein should be validated according to the International Conference on Harmonisation (ICH) guidelines or equivalent regulatory standards.[6][7] Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Method 1: Direct Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for high-sensitivity, high-selectivity quantification of analytes in complex matrices without the need for derivatization.[4][9] The primary amine in the target molecule is readily protonated, making it ideal for positive mode electrospray ionization (ESI).
Rationale and Causality
-
Chromatography: Reversed-phase chromatography using a C18 column is a robust starting point. The mobile phase, typically a mixture of water and acetonitrile with a small amount of acid (e.g., formic acid), ensures the analyte is protonated ([M+H]+), leading to good peak shape and efficient ionization.
-
Ionization: ESI in positive ion mode is selected because the primary amine group easily accepts a proton, forming a stable positively charged ion for MS detection.
-
Detection: Multiple Reaction Monitoring (MRM) is used for detection. A specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored.[8] This process is highly selective and significantly reduces background noise, enabling very low limits of quantification.[9]
Experimental Protocol: LC-MS/MS
A. Reagents and Materials
-
Reference Standard: this compound (purity >98%)
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Extraction Solvent: Acetonitrile or Methanol
B. Sample Preparation (from Plasma)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly. Reconstitute in mobile phase A if evaporated.
C. Instrumental Conditions
-
LC System: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex, Waters, Agilent)[8]
-
Ion Source: ESI, Positive Mode
-
MRM Transitions: To be determined by infusing a standard solution. A hypothetical example:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Analyte 157.1 114.1 100 15 | Internal Standard | (Varies) | (Varies) | 100 | (Varies) |
Visualization of Workflow
Caption: Workflow for LC-MS/MS quantification.
Method 2: HPLC with Fluorescence Detection (FLD) via OPA Derivatization
This method provides a cost-effective yet highly sensitive alternative to LC-MS/MS. It involves a pre-column derivatization step where the primary amine of the analyte reacts with o-Phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative.[4]
Rationale and Causality
-
Derivatization: OPA is chosen because it reacts rapidly and specifically with primary amines at room temperature to create a product that can be excited by light and will emit fluorescence, allowing for sensitive detection. Secondary amines do not react, adding to the method's selectivity.
-
Chromatography: The resulting derivative is more hydrophobic than the parent compound, making it well-suited for reversed-phase HPLC separation.
-
Detection: Fluorescence detection is inherently more sensitive and selective than UV-Vis absorption because fewer compounds naturally fluoresce. This allows for the detection of low concentrations of the analyte in the sample.
Experimental Protocol: HPLC-FLD
A. Reagents and Materials
-
Reference Standard: this compound
-
OPA Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL methanol, add 11.25 mL of 0.1 M borate buffer (pH 9.5), and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
Mobile Phase A: 0.05 M Sodium Acetate Buffer (pH 6.5)
-
Mobile Phase B: Methanol (HPLC Grade)
B. Sample Preparation and Derivatization
-
Prepare sample extract as described in section 3.2.B, but reconstitute the dried extract in 100 µL of 0.1 M borate buffer (pH 9.5).
-
In an autosampler vial, mix 50 µL of the reconstituted sample (or standard) with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Immediately inject the mixture onto the HPLC system. The timing is critical as the derivative can be unstable over long periods.
C. Instrumental Conditions
-
HPLC System: Standard HPLC with a fluorescence detector and autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 10.0 80 12.0 80 12.1 40 | 15.0 | 40 |
-
Fluorescence Detector:
-
Excitation Wavelength (λex): 340 nm
-
Emission Wavelength (λem): 455 nm
-
Visualization of Workflow
Caption: Workflow for HPLC-FLD quantification.
Method 3: Quantification by GC-MS after Chloroformate Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile amines, derivatization is necessary to increase volatility and improve chromatographic properties. Derivatization with a chloroformate reagent is a common and effective strategy.[4]
Rationale and Causality
-
Derivatization: Reacting the primary amine with a reagent like isobutyl chloroformate creates a carbamate derivative. This reaction masks the polar N-H group, significantly reducing its polarity and increasing its volatility, making the analyte suitable for GC analysis.
-
Extraction: A liquid-liquid extraction is required to transfer the nonpolar derivative from the aqueous reaction medium into an organic solvent (e.g., toluene) compatible with the GC injection port.
-
Detection: Mass spectrometry provides definitive identification based on the derivative's mass spectrum and allows for selective and sensitive quantification using selected ion monitoring (SIM).
Experimental Protocol: GC-MS
A. Reagents and Materials
-
Reference Standard: this compound
-
Derivatizing Reagent: Isobutyl chloroformate
-
Base: Sodium Hydroxide (NaOH), 1 M
-
Extraction Solvent: Toluene (GC Grade)
-
Quenching Reagent: Alkaline Methanol
B. Sample Preparation and Derivatization
-
To 1 mL of aqueous sample (or standard) in a vial, add 1 mL of toluene.
-
Add NaOH to make the aqueous phase alkaline (pH > 10).
-
Add 100 µL of isobutyl chloroformate.
-
Vortex vigorously for 5-10 minutes at room temperature.
-
Add alkaline methanol to quench any excess reagent and vortex again.
-
Allow the layers to separate. The upper toluene layer contains the derivatized analyte.
-
Transfer the toluene layer to a GC vial for injection.
C. Instrumental Conditions
-
GC-MS System: Standard GC with a Mass Spectrometer detector.
-
Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivative.
Visualization of Workflow
Caption: Workflow for GC-MS quantification.
Summary of Method Performance
The choice of analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix, available equipment, and throughput needs. The following table provides a comparative summary of the expected performance characteristics for each method.
| Parameter | Method 1: LC-MS/MS | Method 2: HPLC-FLD (OPA) | Method 3: GC-MS (Chloroformate) |
| Principle | Direct analysis by mass | Derivatization, fluorescence | Derivatization, volatility, mass |
| Selectivity | Very High | High | High |
| Sensitivity (LOQ) | Very Low (pg/mL)[10] | Low (ng/mL) | Low to Moderate (ng/mL) |
| Throughput | High | Medium | Medium |
| Sample Prep | Simple (Protein Precipitation) | Moderate (Timed Reaction) | Complex (LLE, Reaction) |
| Instrumentation | LC-Tandem MS | HPLC with FLD | GC-MS |
| Primary Application | Bioanalysis, Trace Impurities | Routine QC, Bioanalysis | Volatility-based screening |
Conclusion
This guide provides three robust and scientifically grounded methods for the quantification of this compound. For ultimate sensitivity and selectivity, especially in complex biological matrices, the direct LC-MS/MS method is superior. The HPLC-FLD method offers an excellent balance of sensitivity and accessibility for laboratories without tandem mass spectrometry capabilities. Finally, the GC-MS method provides a reliable alternative, particularly when analyte volatility can be leveraged. Each method, when properly validated according to regulatory guidelines, will yield accurate and reproducible data, supporting critical decisions in research and pharmaceutical development.
References
-
Hill, D. W., & Jokerst, K. J. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]
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Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]
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EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
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Xing, G., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. Retrieved from [Link]
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Profound. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4). Retrieved from [Link]
-
Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]
-
S. R. B., & Kumar, D. S. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 5(12), 567-574. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylamino-1,3,4-thiadiazole. PubChem. Retrieved from [Link]
-
Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(7), 1068. Retrieved from [Link]
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Reddy, S. R., et al. (2016). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research, 8(9), 58-63. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2016). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PeerJ, 4, e2667. Retrieved from [Link]
-
University of Luxembourg. (n.d.). 2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine. PubChemLite. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-[2-(4-PYRIDINYL)-1,3-THIAZOL-4-YL]ETHANAMINE. Retrieved from [Link]
-
Ambra, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(9), 5569. Retrieved from [Link]
-
Gzella, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5612. Retrieved from [Link]
-
Insuasty, B., et al. (2021). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Retrieved from [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(11), 2999. Retrieved from [Link]
-
L. S., & N. A. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. Retrieved from [Link]
-
Gerasimova, E., et al. (2016). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 71(8), 817-823. Retrieved from [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1722. Retrieved from [Link]
-
Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(7), 1068. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2009). Synthesis and antimicrobial evaluation of some 1,3-thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and 1,2,4-triazolo[3,4-b][4][11]-thiadiazine derivatives including a 5-(benzofuran-2-yl)-1-phenylpyrazole moiety. Monatshefte für Chemie - Chemical Monthly, 140(3), 299-306. Retrieved from [Link]
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Ambra, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(9), 5569. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 27(18), 5894. Retrieved from [Link]
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Frolov, A. V., et al. (2021). Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. Drug Research, 71(12), 652-659. Retrieved from [Link]
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Shige, F., et al. (2014). IMINIUM BROMIDE IN THE TWO-STEP SYNTHESIS OF IMIDAZO[2,1-b][4][11]-THIADIAZOLES. HETEROCYCLES, 89(4), 1041-1049. Retrieved from [Link]
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Application Note: Quantitative Analysis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system. The described methodology is tailored for researchers, scientists, and drug development professionals requiring a sensitive, selective, and reliable analytical method for this compound in various matrices, such as in-process control samples or formulation buffers. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on the scientific rationale behind the chosen parameters to ensure methodological integrity and reproducibility.
Introduction
This compound is a heterocyclic amine containing a thiazole ring, a structural motif prevalent in many biologically active compounds and pharmaceuticals.[1][2] The thiazole nucleus is a key component in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] As such, this compound may serve as a critical building block or be present as an impurity in the synthesis of more complex pharmaceutical ingredients. Accurate and precise quantification of this primary amine is therefore essential for quality control, process optimization, and regulatory compliance in drug development.
This guide provides a comprehensive HPLC-MS method, leveraging the separation power of HPLC and the sensitivity and selectivity of mass spectrometry, which is a powerful analytical tool for the analysis of pharmaceutical compounds.[4][5]
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 53343547 | |
| Molecular Formula | C7H12N2S | PubChem |
| Molecular Weight | 156.25 g/mol | PubChem |
| Exact Mass | 156.0718 Da | PubChem |
| Predicted pKa | ~9.5 (amine) | ACD/Labs Percepta |
| Predicted LogP | 1.25 | ChemAxon |
The presence of a primary amine group makes the molecule basic and readily protonated, which is ideal for positive mode electrospray ionization (ESI) mass spectrometry.
Experimental Workflow
The overall analytical workflow is designed to ensure sample cleanliness, optimal chromatographic separation, and sensitive detection.
Caption: HPLC-MS analytical workflow for this compound.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to produce a clean sample that is compatible with the HPLC-MS system, minimizing matrix effects and preventing column clogging.[6][7] For a relatively clean matrix like a synthesis reaction mixture, a "dilute-and-shoot" approach is often sufficient.[6]
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. From this stock, prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Dilution: Dilute the sample (e.g., a reaction mixture) with the initial mobile phase composition to an expected concentration within the calibration range. A dilution factor of 1:1000 is a good starting point.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE or PVDF syringe filter to remove any particulate matter.[6]
-
Transfer: Transfer the filtered sample into an HPLC vial for analysis.
HPLC-MS Method
The selection of the HPLC column and mobile phases is critical for achieving good peak shape and retention for this polar, basic compound. A C18 reversed-phase column is a versatile choice, and the addition of a small amount of acid (formic acid) to the mobile phase is crucial for two reasons: it protonates the primary amine, leading to better retention and peak shape, and it enhances ionization efficiency in the ESI source.
Table of HPLC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure and low delay volume for fast, efficient separations. |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | High-purity silica and end-capping provide excellent peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte and cleaning of the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion. |
| MS System | Agilent 6470A Triple Quadrupole or equivalent | High sensitivity and selectivity for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated. |
| Gas Temp. | 300 °C | Optimal for desolvation. |
| Gas Flow | 10 L/min | Optimal for desolvation. |
| Nebulizer | 45 psi | Creates a fine spray for efficient ionization. |
| Capillary Voltage | 3500 V | Standard voltage for ESI+. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
Mass Spectrometry and Fragmentation
The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and monitoring specific fragment ions produced by collision-induced dissociation (CID). The fragmentation of thiazole derivatives often involves cleavage of side chains and rupture of the thiazole ring.[8][9]
Predicted Mass Spectrometric Data:
| Parameter | Predicted m/z | Description |
| Precursor Ion ([M+H]⁺) | 157.0796 | Protonated molecule of this compound. |
| Fragment Ion 1 (Quantifier) | 114.0531 | Proposed loss of the ethylamine side chain (CH2CH2NH2). |
| Fragment Ion 2 (Qualifier) | 86.0272 | Proposed cleavage of the thiazole ring. |
The choice of quantifier and qualifier ions should be confirmed by infusing a standard solution of the analyte and performing a product ion scan to identify the most abundant and stable fragments.
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area of the quantifier MRM transition against the concentration of the prepared standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of the analyte in the unknown samples is then calculated from their peak areas using this calibration curve.
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Ensuring no interference from matrix components at the retention time of the analyte.
-
Linearity: Demonstrating a linear relationship between concentration and response over the desired range.
-
Accuracy and Precision: Assessing the closeness of the measured value to the true value and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.
-
Robustness: Evaluating the method's performance under small, deliberate variations in parameters.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC-MS method for the quantitative analysis of this compound. The protocol is designed to be a starting point for method development and can be adapted for various sample matrices. The detailed explanation of the rationale behind the chosen parameters should enable researchers to implement and troubleshoot the method effectively, ensuring high-quality, reliable data in their drug development and research endeavors.
References
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC - NIH. Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]
-
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Application Notes & Protocols: Leveraging 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine as a Versatile Building Block in Complex Molecule Synthesis
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design. The building block, 2-(2-ethyl-1,3-thiazol-4-yl)ethan-1-amine, strategically presents this valuable heterocycle with a reactive primary amine handle, separated by a flexible ethyl linker. This configuration provides an ideal entry point for incorporating the 2-ethyl-thiazole moiety into larger, more complex molecules. This guide offers an in-depth exploration of this building block's reactivity, providing field-proven protocols and expert rationale for its application in amide synthesis, N-alkylation, and multicomponent reactions, empowering researchers in the rapid development of novel chemical entities.
Physicochemical Properties and Safe Handling
Before utilization, a thorough understanding of the building block's properties and safety requirements is paramount. While specific data for this exact compound is sparse, data from close structural analogs allows for reliable extrapolation of its characteristics and handling procedures.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂S | Calculated |
| Molecular Weight | 156.25 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analog Data |
| Core Structure | 2-Ethyl-4-(2-aminoethyl)-1,3-thiazole | - |
Safety and Handling Precautions
Based on safety data sheets for structurally related aminothiazoles and alkylamines, this compound should be handled as a potentially hazardous substance.[2][3][4]
-
Hazard Profile: Assumed to be harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation/damage.[2][4] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. All handling should be performed in a properly functioning chemical fume hood to avoid inhalation of vapors.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Applications & Rationale
The synthetic utility of this building block is primarily driven by the nucleophilicity of its terminal primary amine. This allows for a range of reliable and high-yielding transformations to construct molecules of greater complexity.
Caption: Key reaction pathways for this compound.
Amide Bond Formation: The Gateway to Bioactive Derivatives
The formation of an amide bond is one of the most robust and frequently used reactions in medicinal chemistry. The resulting carboxamide group is metabolically stable and can act as both a hydrogen bond donor and acceptor, features critical for molecular recognition at biological targets.[6]
Rationale for Reagent Selection: While simple coupling reagents like DCC are available, modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are superior. They operate under mild conditions, minimize side reactions, and are particularly effective for coupling sterically hindered substrates or less nucleophilic amines, ensuring high yields and purity.[7] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without competing in the coupling.
Protocol 1: Standard HATU-Mediated Amide Coupling
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, ~0.1 M).
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. A color change may be observed as the active ester is formed.
-
Amine Addition: Add a solution of this compound (1.05 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]
Reductive Amination: Accessing N-Alkylated Analogs
Reductive amination is a highly efficient method for forming C-N bonds, providing access to secondary and tertiary amines. This reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild and selective hydride source.
Rationale for Reagent Selection: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is significantly milder than reagents like NaBH₄ or NaCNBH₃, does not reduce the starting aldehyde, and is highly selective for the protonated iminium intermediate. This selectivity allows the reaction to be performed as a one-pot procedure with high functional group tolerance and minimal side product formation.
Protocol 2: One-Pot Reductive Amination
-
Preparation: To a solution of an aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or methanol, ~0.2 M), add this compound (1.1 eq).
-
Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq) to promote imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Effervescence may be observed.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent such as CH₂Cl₂ or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash chromatography to obtain the target secondary amine.
-
Characterization: Verify the product structure and purity using standard spectroscopic methods (NMR, MS).
Multicomponent Reactions (MCRs): Rapid Assembly of Complex Scaffolds
Multicomponent reactions are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials.[9] The primary amine of the title building block makes it an excellent candidate for MCRs like the Ugi four-component reaction (U-4CR), enabling the rapid generation of diverse and complex peptide-like scaffolds.
Caption: Workflow for a Ugi four-component reaction (U-4CR).
Conceptual Protocol 3: Ugi Four-Component Reaction (U-4CR)
-
Setup: In a flask, dissolve this compound (1.0 eq) and a chosen aldehyde (1.0 eq) in a protic solvent like methanol (MeOH) or trifluoroethanol (TFE) (~0.5 M).
-
Condensation: Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Component Addition: Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq). The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by LC-MS for the formation of the desired product mass.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified directly by flash chromatography or preparative HPLC to isolate the complex product. This direct purification is often necessary due to the complexity of the product mixture.
Summary of Applications
Table 2: Reaction Summary and Conditions
| Reaction Type | Key Reagents | Solvent(s) | Typical Temp. | Purpose |
| Amide Coupling | Carboxylic Acid, HATU, DIPEA | DMF, CH₂Cl₂ | Room Temp. | Synthesis of stable, drug-like amides.[8] |
| Reductive Amination | Aldehyde/Ketone, STAB | DCE, MeOH | Room Temp. | Accessing secondary/tertiary amines. |
| Ugi MCR | Aldehyde, Acid, Isocyanide | MeOH, TFE | Room Temp. | Rapid generation of molecular diversity.[10] |
Conclusion
This compound stands out as a highly versatile and valuable building block for modern synthetic and medicinal chemistry. The reliable reactivity of its primary amine function, demonstrated through robust protocols for amide formation, N-alkylation, and multicomponent reactions, allows for the straightforward incorporation of the medicinally relevant 2-ethyl-thiazole scaffold. By leveraging the protocols and insights provided in this guide, researchers can significantly accelerate their discovery programs and efficiently generate novel, complex molecules with high potential for biological activity.
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Application Note: A Multi-Assay Strategy for the In Vitro Cytotoxic Evaluation of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
Abstract
The evaluation of a compound's cytotoxic potential is a cornerstone of early-stage drug discovery and development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a robust in vitro assessment of the cytotoxicity of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine, a novel compound featuring a thiazole moiety. Thiazole-containing compounds are of significant interest due to their presence in numerous biologically active agents and their potential as anticancer therapeutics.[3][4] This guide details a logical, multi-assay workflow, beginning with a primary screening of metabolic activity to determine potency (IC₅₀), followed by mechanistic assays to elucidate the mode of cell death, specifically differentiating between necrosis and apoptosis. We provide detailed, step-by-step protocols for the MTT, LDH, and Caspase-3/7 assays, alongside guidelines for data analysis, interpretation, and visualization.
Introduction: The Rationale for Cytotoxicity Profiling
In vitro cytotoxicity assays are fundamental tools used to assess the ability of a novel compound to induce cell death, providing critical data on its efficacy and potency.[5] The thiazole ring is a key scaffold in medicinal chemistry, found in several clinically approved anticancer drugs.[3][6] Compounds containing this moiety have demonstrated significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting critical cellular pathways.[6][7]
Therefore, a systematic evaluation of this compound is essential to characterize its biological activity. This process involves more than simply determining if the compound can kill cells; it requires understanding the concentration at which it is effective and the biological mechanisms it triggers.[8] The primary objectives of this evaluation are:
-
To determine the half-maximal inhibitory concentration (IC₅₀) , which quantifies the compound's potency.[5][9]
-
To elucidate the primary mechanism of cell death , distinguishing between membrane-disrupting necrosis and programmed cell death (apoptosis).[8]
This application note outlines a validated workflow to achieve these objectives, ensuring a self-validating system where results from multiple assays provide a cohesive picture of the compound's cytotoxic profile.
Recommended Experimental Workflow
A tiered approach is recommended for an efficient and comprehensive evaluation. The workflow begins with a broad assessment of cell viability to determine the compound's potency and effective concentration range. Subsequent assays then probe the specific mechanism of cell death.
Figure 1: Recommended workflow for cytotoxicity evaluation.
Materials and Reagents
-
Compound: this compound, dissolved in sterile DMSO to create a 10 mM stock solution.
-
Cell Lines: A panel of human cancer cell lines is recommended. For example:
-
Cell Culture Media: Appropriate media for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Kits:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
96-well flat-bottom cell culture plates (clear for absorbance, white-walled for luminescence).[14]
-
Multichannel pipette
-
Microplate spectrophotometer (for MTT and LDH assays).
-
Luminometer (for Caspase assay).
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC₅₀ Determination
The MTT assay is a colorimetric method that measures the metabolic activity of cells.[2] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][15] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., ranging from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C. A 48-hour incubation is a common starting point.[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16][17] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[15]
Protocol 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8] It is a reliable marker for necrosis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3), using concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Controls: Prepare the following controls as per the kit manufacturer's instructions[12][18]:
-
Vehicle Control: Cells treated with DMSO.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in the kit) 45 minutes before the assay endpoint.[19]
-
-
Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[19]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit protocol. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate for 20-30 minutes at room temperature, protected from light.[18] Add the stop solution if required by the kit. Measure the absorbance at 490 nm.
Protocol 3: Caspase-3/7 Assay for Apoptosis Detection
Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[20] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to generate a luminescent signal.[13]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for the LDH assay. Opaque plates are necessary to prevent signal crosstalk between wells.[14]
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[13]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium. The reagent contains a lysis buffer, so no prior cell processing is needed.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate luminometer.
Data Analysis and Presentation
Clear presentation of quantitative data is crucial for interpretation.[5]
Data Calculation
-
MTT Assay:
-
% Cell Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Cell Viability against the log of compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
-
LDH Assay:
-
% Cytotoxicity = ((Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)) * 100
-
-
Caspase-3/7 Assay:
-
Results are often expressed as Relative Luminescence Units (RLU) or as a fold change over the vehicle control.
-
Fold Change = RLU_Treated / RLU_VehicleControl
-
Summarized Data Table
Summarize the key quantitative data in a structured table for easy comparison.
| Cell Line | Incubation Time (h) | Assay Type | Parameter | Result (µM or Fold Change) |
| MCF-7 | 48 | MTT | IC₅₀ | [Insert Value] |
| HepG2 | 48 | MTT | IC₅₀ | [Insert Value] |
| A549 | 48 | MTT | IC₅₀ | [Insert Value] |
| NIH/3T3 | 48 | MTT | IC₅₀ | [Insert Value] |
| MCF-7 | 48 | LDH | % Cytotoxicity @ IC₅₀ | [Insert Value] |
| MCF-7 | 48 | Caspase-3/7 | Fold Change @ IC₅₀ | [Insert Value] |
Mechanistic Insights and Interpretation
Drug-induced cytotoxicity can occur through various mechanisms, including the formation of reactive metabolites, induction of oxidative stress, mitochondrial toxicity, and ultimately, the activation of cell death pathways like apoptosis or necrosis.[21][22][23] Thiazole derivatives have been shown to induce apoptosis by activating caspase cascades.[6]
By synthesizing the data from the three assays, a mechanistic hypothesis can be formed:
-
High Caspase-3/7 activity with low LDH release at the IC₅₀ concentration strongly suggests apoptosis is the primary mode of cell death.
-
High LDH release with low Caspase-3/7 activity indicates a necrotic or necroptotic mechanism.
-
Activation of both pathways may suggest a mixed mode of cell death or that apoptosis is transitioning to secondary necrosis at later time points.
Figure 2: Hypothetical pathway of apoptosis induction.
References
-
Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL: [Link]
-
Title: MTT Proliferation Assay Protocol. Source: ResearchGate. URL: [Link]
-
Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Source: NIH. URL: [Link]
-
Title: Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Source: PMC - NIH. URL: [Link]
-
Title: Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Source: Der Pharma Lettria. URL: [Link]
-
Title: LDH cytotoxicity assay. Source: Protocols.io. URL: [Link]
-
Title: Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Source: Allied Academies. URL: [Link]
-
Title: Mechanisms of Drug-induced Toxicity Guide. Source: Evotec. URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Source: MDPI. URL: [Link]
-
Title: LDH Assay. Source: Cell Biologics Inc. URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Source: Kosheeka. URL: [Link]
-
Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL: [Link]
-
Title: Mechanisms of Drug-Induced Toxicity. Source: Evotec. URL: [Link]
-
Title: Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Source: Taylor & Francis Online. URL: [Link]
-
Title: Mechanisms of drug toxicity. Source: ResearchGate. URL: [Link]
-
Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Source: MDPI. URL: [Link]
-
Title: Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Source: ACS Omega. URL: [Link]
-
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Source: International Journal of Pharmaceutical Research and Applications (IJPRA). URL: [Link]
-
Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Source: ResearchGate. URL: [Link]
-
Title: Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Source: PMC - NIH. URL: [Link]
-
Title: Cytotoxicity data for the synthesized compounds (4 a‐ 4 j) against HL 60 cell lines. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][13][15]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Source: PMC - PubMed Central. URL: [Link]
-
Title: Cytotoxic 1,3-Thiazole and 1,2,4-Thiadiazole Alkaloids from Penicillium oxalicum: Structural Elucidation and Total Synthesis. Source: PMC - NIH. URL: [Link]
-
Title: Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. Source: ResearchGate. URL: [Link]
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- 10. tandfonline.com [tandfonline.com]
- 11. broadpharm.com [broadpharm.com]
- 12. LDH cytotoxicity assay [protocols.io]
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- 22. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]
- 23. evotec.com [evotec.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-Thiazole Derivatives
Welcome to the technical support center for the synthesis of 2-ethyl-thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The insights provided herein are based on established chemical principles and field-proven experience to ensure you can navigate the complexities of thiazole synthesis with confidence.
Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues that can arise during the synthesis of 2-ethyl-thiazole derivatives, primarily via the Hantzsch thiazole synthesis, which is a robust and widely used method involving the condensation of a thioamide with an α-haloketone.[1][2]
FAQ 1.1: My reaction yield is unexpectedly low. What are the most common causes?
Answer: Low yields in Hantzsch-type syntheses can often be traced back to a few key areas.[3] Systematically investigating these factors is the most efficient way to identify and solve the problem.
-
Purity of Starting Materials: The purity of both the thioamide (e.g., thioacetamide) and the α-haloketone (e.g., 1-chloro-2-butanone[4][5]) is critical. Impurities can introduce competing side reactions that consume your reactants.[3] It is advisable to verify the purity of your starting materials by NMR or melting point analysis before beginning the synthesis.
-
Reaction Conditions: Temperature, solvent, and reaction time are all crucial parameters. Excessive heat can promote decomposition and the formation of tar-like byproducts, while insufficient heat or time will lead to incomplete conversion.[6] Reaction progress should be monitored by a suitable technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Stoichiometry: While the core reaction proceeds in a 1:1 molar ratio, using a slight excess (e.g., 1.5 equivalents) of the thioamide can sometimes be beneficial to ensure the complete consumption of the more expensive α-haloketone.[7]
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway and the formation of isomeric byproducts.[6][8]
FAQ 1.2: The reaction mixture has turned dark brown or black. Is the synthesis salvageable?
Answer: Significant color change, especially to dark brown or black, often indicates decomposition or polymerization, which can be caused by excessive heat.[6] While it may be difficult to salvage the reaction, it is a critical diagnostic observation.
Recommended Actions:
-
Stop the Reaction: Immediately cool the reaction mixture to prevent further degradation.
-
Analyze a Sample: Take a small aliquot of the crude mixture and analyze it by TLC or LC-MS. This will help determine if any desired product has been formed amidst the decomposition products.
-
Optimize Temperature: For future attempts, consider running the reaction at a lower temperature or using a solvent with a lower boiling point. Many Hantzsch syntheses proceed efficiently at moderate temperatures (e.g., 60-80°C).[9][10]
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low yield issues.
Part 2: Deep Dive into Specific Side Reactions
This section provides detailed Q&A guides for specific, commonly encountered side products in the synthesis of 2-ethyl-thiazole derivatives.
FAQ 2.1: Problem - Formation of an Isomeric Impurity (e.g., 2-Imino-2,3-dihydrothiazole)
Question: My analysis shows a significant byproduct with the same mass as my target 2-ethyl-thiazole derivative. What could this be, and how do I prevent its formation?
Answer: A common isomeric byproduct in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the 3-substituted 2-imino-2,3-dihydrothiazole.[3][9] The formation of this isomer versus the desired 2-(N-substituted amino)thiazole is highly dependent on the reaction's pH.[8]
Mechanistic Insight: The key mechanistic step is the intramolecular cyclization. The pathway can diverge depending on which nitrogen atom acts as the nucleophile.
-
In neutral or basic conditions: The amino group of the intermediate is more nucleophilic, leading to the desired 2-aminothiazole structure.[6]
-
In acidic conditions: Protonation can shift the equilibrium, favoring cyclization via the other nitrogen atom, resulting in the 2-imino-2,3-dihydrothiazole isomer.[9][10]
Caption: Divergent pathways based on reaction pH.
Mitigation Strategy: To favor the formation of the desired 2-ethyl-thiazole derivative, ensure the reaction is run under neutral or slightly basic conditions.[6] If your α-haloketone starting material or reaction conditions generate acidic byproducts (like HX), the addition of a mild, non-nucleophilic base is recommended.[3]
Table 1: Effect of pH on Isomer Formation
| Condition | Predominant Product | Rationale | Reference |
| Neutral/Slightly Basic | 2-Alkyl/Aryl-aminothiazole | Favors nucleophilic attack from the exocyclic nitrogen. | [6] |
| Acidic (e.g., HCl/Ethanol) | 3-Substituted 2-imino-2,3-dihydrothiazole | Protonation alters nucleophilicity, favoring endocyclic nitrogen attack. | [9][10] |
FAQ 2.2: Problem - Formation of Oxazole Byproducts
Question: I am detecting an oxygen-containing impurity that appears to be an oxazole analog of my target molecule. Where is this coming from?
Answer: The formation of an oxazole byproduct points directly to the presence of the corresponding amide (e.g., acetamide) in your reaction, which arises from the hydrolysis of your thioamide starting material (thioacetamide).[11] Thioamides are more resistant to hydrolysis than esters, but under certain conditions (presence of water, prolonged heating), this conversion can occur.[12]
Cause and Prevention:
-
Cause: Hydrolysis of the thioamide starting material to its amide analog. This amide can then participate in the Hantzsch synthesis to form an oxazole.
-
Prevention:
-
Use High-Purity Thioamide: Ensure your thioamide is fresh and has been stored under anhydrous conditions.
-
Use Anhydrous Solvents: The presence of water can facilitate hydrolysis. Using a dry solvent is often recommended.[3]
-
Moderate Reaction Conditions: Avoid unnecessarily long reaction times or high temperatures, which can accelerate the rate of hydrolysis.[6]
-
FAQ 2.3: Problem - Self-Condensation of Starting Materials
Question: My reaction mixture contains high molecular weight impurities and significant baseline on the chromatogram. What is causing this?
Answer: This observation is often indicative of self-condensation or polymerization reactions. The α-haloketone, such as 1-chloro-2-butanone, can undergo self-condensation, especially in the presence of a base.[13][14] This is a type of aldol condensation where one molecule acts as the nucleophile (after deprotonation at the α'-position) and another acts as the electrophile.[13]
Mitigation Strategy:
-
Control Reactant Addition: A common strategy to minimize self-condensation is to add the α-haloketone slowly to the solution containing the thioamide. This maintains a low concentration of the α-haloketone at any given time, favoring the desired reaction with the thioamide over self-condensation.
-
Temperature Control: As with other side reactions, maintaining the lowest effective temperature can help minimize these undesired pathways.
-
Choice of Base: If a base is required, use a mild, non-nucleophilic base and add it cautiously. Strong bases can significantly promote aldol-type self-condensation.
Part 3: Optimized Protocols & Purification
Protocol 1: Optimized Synthesis of 2-Ethyl-4-methylthiazole
This protocol provides a robust method for the synthesis of 2-ethyl-4-methylthiazole[15], a representative derivative, incorporating best practices to minimize side reactions.
Materials:
Procedure:
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.2 equivalents) in anhydrous ethanol.
-
Base Addition: Add sodium bicarbonate (1.5 equivalents) to the solution. This will neutralize the HCl byproduct generated during the reaction, preventing acidic side reactions.
-
Reactant Addition: Begin stirring and gently heat the mixture to 60°C. Slowly add 1-chloro-2-butanone (1.0 equivalent) dropwise over 30 minutes. The slow addition is crucial to minimize self-condensation of the ketone.
-
Reaction: After the addition is complete, maintain the reaction temperature at 60-65°C and monitor its progress by TLC (e.g., using a 1:4 ethyl acetate/hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts.
-
Extraction: Evaporate the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, remove the solvent by rotary evaporation. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 2-ethyl-4-methylthiazole.
Protocol 2: Purification Strategy - Removing Polar Byproducts
If your crude product is contaminated with polar impurities (e.g., unreacted thioacetamide, salts), a simple aqueous work-up followed by column chromatography is effective.
Column Chromatography Parameters:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is often effective for eluting the desired thiazole product while retaining more polar impurities on the column.
-
Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Bouherrou, S., et al. (2017).
-
Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
- Li, T., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Chemical Research, 39(12), 705-708.
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Bramley, S. E., et al. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions. Journal of the Chemical Society, Perkin Transactions 1, 639.
- Szostak, M., et al. (2015). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation.
- BEPLS. (2024).
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
- Shengqing, Y., & Jie, W. (2019). 4-Substituted Hantzsch Esters as Alkylation Reagents in Organic Synthesis. Chinese Journal of Organic Chemistry, 39(9), 2442-2454.
-
Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
- Rasayan J. Chem. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Rasayan Journal of Chemistry, 15(1), 598-605.
-
Stenutz. (n.d.). 1-chloro-2-butanone. Retrieved from [Link]
- Wang, L., et al. (2016). Building Congested Ketone: Substituted Hantzsch Ester and Nitrile as Alkylation Reagents in Photoredox Catalysis. Journal of the American Chemical Society, 138(32), 10111-10114.
-
National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methyl thiazole. PubChem Compound Database. Retrieved from [Link]
- Yan, M., et al. (2020). Theoretical investigation on the nature of 4-substituted Hantzsch esters as alkylation agents. RSC Advances, 10(53), 31966-31974.
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
- Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Yan, M., et al. (2020). Theoretical investigation on the nature of 4-substituted Hantzsch esters as alkylation agents. RSC Advances, 10(53), 31966-31974.
-
ResearchGate. (2025). Mild Method for the Conversion of Amides to Thioamides. Retrieved from [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Butanone, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
- Science of Synthesis. (n.d.). 11.17 Thiazoles. Thieme Connect.
-
Study.com. (n.d.). Write structures for the various aldol condensation products you would expect from the aldol self condensation of 2-butanone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Butanone, 1-chloro- (CAS 616-27-3). Retrieved from [Link]
Sources
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Technical Support Center: Investigating the Degradation Pathways of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine. This document provides in-depth, field-proven insights into predicting, identifying, and troubleshooting the degradation of this molecule. Our focus is on the causality behind experimental choices to ensure your studies are robust, scientifically sound, and built on a foundation of trustworthiness.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and analysis of this compound.
Q1: What are the most probable degradation pathways for this molecule under typical stress conditions?
A1: Based on its structure—a substituted thiazole ring and a primary aliphatic amine—the molecule is susceptible to degradation via two primary routes: oxidation and photolysis.
-
Oxidative Degradation: The primary amine of the ethanamine side chain is a likely site for oxidation, potentially forming hydroxylamines, imines, or leading to deamination.[1] The sulfur atom in the thiazole ring is also a potential oxidation site, which could form a non-aromatic sulfoxide.[2]
-
Hydrolytic Degradation: The thiazole ring itself is generally stable to hydrolysis due to its aromatic character.[3] However, extreme pH and high temperatures could potentially promote ring cleavage, although this is less likely than oxidation or photolysis.
-
Photolytic Degradation: Thiazole rings, particularly those with aryl or alkyl substituents, can be susceptible to photodegradation. A common mechanism involves reaction with singlet oxygen via a [4+2] cycloaddition, forming an unstable endoperoxide that subsequently rearranges and leads to ring cleavage.[4][5]
Q2: How does the thiazole ring influence the molecule's stability?
A2: The thiazole ring is an aromatic heterocycle, which imparts significant stability to the core structure.[2] Compared to analogous oxazoles, thiazoles are generally more stable and less susceptible to certain rearrangements.[3] However, the ring's pi-electron system can interact with light, making it a potential chromophore and thus a site for photolytic degradation.[5] Furthermore, the electron distribution within the ring and the presence of the sulfur heteroatom influence its susceptibility to specific oxidative pathways.[6][7]
Q3: What are the recommended storage conditions to minimize degradation?
A3: To minimize degradation, the compound should be protected from light and oxygen. Recommended storage conditions are:
-
Temperature: Controlled room temperature or refrigeration (2-8°C), depending on preliminary stability data.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Light: Store in an amber vial or a container opaque to light to prevent photolytic degradation.[8]
-
Container: Use a tightly sealed, non-reactive container (e.g., glass) to prevent moisture ingress and potential interactions.
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for separating the parent compound from its degradation products.[9][10]
-
Detection: A Photodiode Array (PDA) detector is crucial for initial peak purity analysis and to obtain UV spectra of degradants.
-
Identification: Coupling HPLC with Mass Spectrometry (LC-MS/MS) is essential for identifying the structures of unknown degradation products by providing mass-to-charge ratios and fragmentation patterns.[5][11]
-
Quantification: Once degradants are identified, the HPLC-UV method should be validated according to ICH Q2(R1) guidelines to accurately quantify the parent drug and its impurities.[12]
Section 2: Troubleshooting Guide
This guide provides structured solutions to common problems encountered during degradation studies.
Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Q: I'm seeing multiple unexpected peaks in my chromatogram after a forced degradation study. How do I determine if they are true degradants, artifacts, or impurities from the starting material?
-
A: This is a common challenge that requires a systematic approach to peak characterization.
-
Step 1: Analyze the Control Sample: Always analyze a control sample (time zero, no stress applied) alongside your stressed samples.[12] Peaks present in the control are starting impurities, not degradants.
-
Step 2: Evaluate Peak Purity: Use a PDA detector to assess the peak purity of the parent compound. A failing peak purity angle suggests a co-eluting degradant.[12]
-
Step 3: Correlate with Mass Data: For each new peak in the stressed sample, examine the corresponding mass spectrum. A true degradant will typically have a mass related to the parent compound (e.g., +16 for oxidation, -2 for dehydrogenation, or a fragment of the parent).
-
Step 4: Check for Blank Injections: Inject a blank (mobile phase or sample diluent) to ensure the unexpected peaks are not from the solvent, system contamination, or carryover.
-
Step 5: Consider Secondary Degradation: If degradation is pushed too far (>20%), you may be observing secondary degradants (products of the breakdown of primary degradants).[8] Repeat the study with milder conditions (e.g., lower temperature, shorter time) to simplify the degradation profile.[8][13]
-
Scenario 2: Poor Mass Balance / Recovery
-
Q: My mass balance is below the typical acceptance criteria of 90-110% after my stress study. Where could the parent compound be going?
-
A: A poor mass balance indicates that the analytical method is not detecting all degradation products.[12]
-
Step 1: Check Chromophoric Properties: Degradation may produce products with a significantly different UV chromophore than the parent compound, making them "invisible" at the chosen wavelength. Re-evaluate the chromatogram at different wavelengths using the PDA data.
-
Step 2: Investigate Volatile Degradants: Degradation of the ethylamine side chain could produce small, volatile fragments (e.g., ammonia, acetaldehyde) that will not be detected by HPLC. Headspace GC-MS may be required to investigate this possibility.
-
Step 3: Consider Adsorption: Highly polar or charged degradants may irreversibly adsorb to the sample vial or HPLC column. Varying the pH of the mobile phase or using different vial materials (e.g., silanized glass) can help troubleshoot this issue.
-
Step 4: Formation of Insoluble Products: Degradation may lead to the formation of polymers or insoluble products that precipitate out of solution and are removed by filtration before analysis. Visually inspect stressed samples for any precipitate.
-
Step 5: Use a Universal Detector: If UV detection proves insufficient, consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are less dependent on the chromophoric properties of the analyte.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your investigations, grounded in ICH guidelines.[13][14][15]
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the analytical method. The target degradation is 5-20%.[8][13]
-
Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.[8]
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.[8]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store the stock solution in a temperature-controlled oven at 80°C.
-
Withdraw aliquots at 1, 3, and 5 days.
-
-
Photolytic Degradation (ICH Q1B):
-
Expose the stock solution (in a photochemically transparent container, e.g., quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze a dark control sample (wrapped in aluminum foil) stored under the same temperature conditions.[8][16]
-
-
Analysis: Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with mobile phase and analyze using the developed HPLC method.
Protocol 3.2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent peak from all process impurities and degradation products.
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) as it provides good retention for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for amines).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to screen for all potential degradants.
-
Detection: PDA detection at 220-400 nm. The thiazole ring should have a UV maximum around 240-270 nm.
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Optimization: Analyze a cocktail of all stressed samples. Adjust the gradient slope, mobile phase composition (e.g., pH, organic modifier), and column chemistry (e.g., Phenyl-Hexyl for aromatic interactions) to achieve a resolution (Rs) > 1.5 for all critical peak pairs.
Data Summary: Typical Stress Conditions
| Stress Condition | Typical Reagents & Parameters | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; 60°C | Evaluates degradation in acidic conditions.[8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH; 60°C | Assesses degradation in alkaline conditions.[8] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂); Room Temp | Probes susceptibility to oxidative pathways.[8][13] |
| Thermal Stress | 80°C (Dry Heat) | Determines stability at elevated temperatures.[15] |
| Photostability | ICH Q1B compliant light source | Assesses degradation upon exposure to light/UV.[16] |
Section 4: Predicted Degradation Pathways & Workflows
The following diagrams illustrate the most probable degradation mechanisms for this compound and a logical workflow for troubleshooting.
Caption: Predicted oxidative degradation pathways.
Caption: Predicted photolytic degradation pathway.
Caption: Troubleshooting workflow for unknown peaks.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (August 2003). [Link]
-
Pharma Stability, Troubleshooting & Pitfalls in Forced Degradation Studies. [Link]
-
ResolveMass Laboratories Inc., Forced Degradation Testing in Pharma. [Link]
-
MedCrave, Forced Degradation Studies, MOJ Biorg Org Chem. 2016;1(1):1‒3. [Link]
-
Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Wu, L., et al. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR, J Pharm Biomed Anal. 2007;45(1):47-56. [Link]
-
Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Lhasa Limited, How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
Khan, I., et al. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach, Molecules. 2019;24(18):3369. [Link]
-
ResearchGate, Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
-
Wikipedia, Thiazole. [Link]
-
Wang, L., et al. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study, Environ. Sci.: Processes Impacts. 2022;24:108-117. [Link]
-
McNeill, K. F., et al. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C, Bioorg Med Chem Lett. 2022;57:128503. [Link]
-
Kamkhede, D. B., & Solanki, P. R. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique, IJSTR. 2015;4(9):393-397. [Link]
-
Lee, S., et al. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices, Foods. 2022;11(11):1581. [Link]
-
ResearchGate, Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. [Link]
-
ResearchGate, Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. [Link]
-
ResearchGate, Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. [Link]
-
Culka, M., et al. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues, Amino Acids. 2021;53:725–739. [Link]
-
UM Research Repository, DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]
-
Liggio, J., et al. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry, Environ Sci Technol. 2014;48(10):5989–5997. [Link]
-
GxP-CC, An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]
-
Ask this paper, Differential enzymatic degradation of thiazole pollutants by two different peroxidases: A comparative study. [Link]
-
Ayati, A., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents, Molecules. 2022;27(24):8721. [Link]
-
Popiołek, Ł., et al. Thiazole Ring—A Biologically Active Scaffold, Int J Mol Sci. 2021;22(14):7553. [Link]
-
PubChem, Ethylamine. [Link]
-
IOP Conference Series: Materials Science and Engineering, Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. [Link]
-
Al-Abdullah, E. S., et al. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents, Chemistry Central Journal. 2018;12:53. [Link]
-
ResearchGate, Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. [Link]
-
World Journal of Pharmaceutical Research, An Overview of Thiazole Derivatives and its Biological Activities. [Link]
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Overcoming poor solubility of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine in assays
GUIDE FOR: 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine AUDIENCE: Researchers, Scientists, and Drug Development Professionals FROM: The Senior Application Scientist Desk
Introduction: The Challenge of "Brick Dust" Compounds
You've synthesized or acquired a promising compound, this compound, but in your assay, it precipitates out of solution, rendering your results unreliable. This is a common and frustrating hurdle in drug discovery and biological research, where over 70% of new chemical entities are poorly soluble in aqueous media.[1][2] This guide provides a systematic, mechanism-driven approach to troubleshoot and overcome the solubility challenges associated with this specific molecule, ensuring the integrity and accuracy of your experimental data.
Understanding the Molecule: Why is Solubility an Issue?
The structure of this compound contains two key features that dictate its solubility behavior:
-
A Primary Aliphatic Amine (-NH₂): This group is basic. Its charge state is highly dependent on the pH of the solution.[3][4] In acidic conditions, it becomes protonated (-NH₃⁺), which dramatically increases its affinity for water. In neutral or alkaline conditions, it remains a neutral free base, which is significantly less soluble.
-
A Substituted Thiazole Ring: The ethyl-thiazole moiety is largely hydrophobic (lipophilic). This part of the molecule prefers to interact with non-polar environments rather than water, contributing to its poor aqueous solubility.[5][6]
The interplay between the ionizable amine and the hydrophobic core is the central challenge. Our strategy will be to modulate these factors to keep the compound in solution under assay conditions.
Caption: Key structural features governing the compound's solubility.
Frequently Asked Questions & Troubleshooting Workflow
This section is designed as a logical flow, starting from the most common issues and progressing to more advanced solutions.
Q1: My compound won't even dissolve in my organic stock solvent. What should I do?
Answer: This is a "kinetic" solubility issue, often related to the solid-state properties of the powder. While this compound should be readily soluble in solvents like DMSO or DMF, stubborn batches may require assistance.
Troubleshooting Steps:
-
Confirm Solvent Choice: DMSO is the standard first choice. If that fails, try DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
Apply Gentle Heat: Warm the vial to 37°C for 5-10 minutes. This can help overcome the activation energy required to break the crystal lattice. Do not boil the solvent.
-
Use Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can effectively break up particle aggregates and enhance dissolution.
-
Vortex Thoroughly: Ensure vigorous mixing for at least 2 minutes.
Once dissolved, always store stock solutions aliquoted at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[7]
Q2: My DMSO stock is clear, but the compound precipitates immediately when I add it to my aqueous assay buffer. What's happening?
Answer: This is the most common solubility problem. You are performing a solvent-shift, moving the compound from a favorable organic environment (DMSO) to an unfavorable aqueous one. The buffer cannot accommodate the compound at the desired concentration.
The workflow below outlines your primary options. Start with pH modification, as it directly targets the compound's chemistry, before moving to formulation-based approaches.
Caption: A decision workflow for addressing compound precipitation.
Strategy 1: pH Modification
The "Why": The primary amine on your compound is a weak base. By lowering the pH of your assay buffer, you can protonate this amine (R-NH₂ → R-NH₃⁺). The resulting positive charge significantly increases the molecule's interaction with polar water molecules, thereby boosting its solubility.[3][8][9] This is often the most effective and cleanest initial approach.
Experimental Protocol: pH-Solubility Screening
-
Prepare several small batches of your primary assay buffer, adjusting the pH downwards in 0.5 unit increments (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5).
-
Prepare a concentrated stock of your compound (e.g., 10 mM in 100% DMSO).
-
Add the compound stock to each pH-adjusted buffer to achieve the final desired assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and low (ideally ≤0.5%).[7]
-
Incubate at the assay temperature for 15-30 minutes.
-
Visually inspect for precipitation. For a more quantitative measure, use nephelometry or filter the samples and measure the concentration of the soluble fraction via HPLC-UV.
-
Select the highest pH that maintains solubility without compromising the biological activity of your assay system (e.g., enzyme or cell health).
Considerations:
-
Assay Compatibility: Ensure your enzyme, protein, or cells are stable and active at the modified pH. Run controls to confirm.
-
pKa Value: Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5-11.0.[10] To ensure the compound is mostly protonated (>99%), you ideally need a pH that is at least 2 units below the pKa. A buffer pH of 5.5 to 6.5 is often a good starting point.
Caption: The effect of pH on the ionization and solubility of the amine group.
Strategy 2: Utilizing Co-solvents
The "Why": If you cannot alter the assay pH, the next step is to make the solvent more "hospitable" to your compound. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it easier for a hydrophobic molecule to dissolve.[7][11][12]
Commonly Used Co-solvents and Considerations:
| Co-Solvent | Mechanism | Typical Max % in Cell Assays | Typical Max % in Biochemical Assays | Pros | Cons |
| DMSO | Potent, aprotic polar solvent | < 0.5% | < 5% | Excellent solubilizing power | Can be toxic to cells; may inhibit enzymes at higher concentrations.[8] |
| Ethanol | Protic polar solvent | < 1% | < 5% | Less toxic than DMSO | Can denature some proteins. |
| PEG 400 | Polyethylene Glycol | < 1% | < 10% | Low toxicity, good for in vivo studies | More viscous; may interfere with some assay readouts. |
| Propylene Glycol | Dihydroxy alcohol | < 1% | < 10% | Low toxicity | Similar to PEG 400. |
Experimental Protocol: Co-solvent Titration
-
Prepare assay buffers containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% PEG 400).
-
Add your compound from a 100% DMSO stock to each buffer to the final desired concentration.
-
Observe for precipitation as described in the pH protocol.
-
Crucially, run parallel controls with the buffer containing the co-solvent alone (no compound) to ensure the co-solvent itself does not affect your assay's performance.
Strategy 3: Encapsulation with Cyclodextrins
The "Why": Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[13] Poorly soluble drugs, like your ethyl-thiazole compound, can fit inside this cavity, forming an "inclusion complex."[14][15] This complex effectively hides the hydrophobic part of your molecule from the water, dramatically increasing its apparent solubility without needing pH changes or high concentrations of organic solvents.[16]
The Best Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most widely used derivative due to its high aqueous solubility and low toxicity.[15]
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
Experimental Protocol: Using HP-β-CD
-
Prepare a Cyclodextrin-Containing Buffer: Dissolve HP-β-CD directly into your assay buffer. A common starting concentration is 1-5% (w/v).
-
Method A (Preferred): Add your compound from its DMSO stock directly into the HP-β-CD-containing buffer. The complex will form in situ.
-
Method B (For very difficult compounds): Prepare a concentrated stock of the compound in a concentrated HP-β-CD solution. This may require heating and sonication to pre-form the complex. Then, dilute this stock into your final assay buffer.
-
Validation: Always run a control with the HP-β-CD buffer alone to confirm it doesn't interfere with your assay.
Strategy 4: Surfactants (An Option of Last Resort)
The "Why": Surfactants (detergents) like Polysorbate 80 (Tween 80) or Polysorbate 20 form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC). These micelles have hydrophobic cores that can solubilize your compound.
Use with Extreme Caution: Surfactants are notoriously disruptive to biological assays.[17] They can:
-
Denature proteins and inhibit enzymes.
-
Disrupt cell membranes, causing toxicity.
-
Interfere with antibody-antigen binding.
-
Affect fluorescent or luminescent readouts.
This approach should only be considered if all others fail and must be accompanied by extensive validation to prove the surfactant is not altering the biological system. Generally, work with concentrations just above the known CMC for the chosen surfactant.
Summary and Final Recommendations
When facing solubility issues with this compound, a systematic approach is key.
-
Start with the Basics: Ensure your 100% DMSO stock solution is properly prepared.[18]
-
Target the Chemistry: Attempt to solubilize the compound by lowering the buffer pH to protonate the amine group. This is the most direct and often least disruptive method.[8]
-
Modify the Formulation: If pH adjustment is not possible, explore the use of co-solvents or, preferably, cyclodextrins like HP-β-CD, which are highly effective and generally biocompatible.[14][19][20]
-
Validate Rigorously: For any strategy you employ, the most critical step is to run the proper controls. You must demonstrate that the solubilizing agent (acid, co-solvent, cyclodextrin) does not, by itself, impact your assay results.
By following this guide, you can develop a robust and reliable protocol to keep your compound in solution, leading to accurate and reproducible data.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs.PubMed.
- Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.
- Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classific
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.Hilaris Publisher.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Solubility and pH of amines.Unknown Source.
- Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.PMC - NIH.
- Formulation strategies for poorly soluble drugs.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed.
- How do amines and amides affect the pH of a solution?ChemGulf Blog.
- Best Practices For Stock Solutions.FasterCapital.
- How can I increase the solubility to perform an enzyme assay?
- Compound Handling Instructions.MCE.
- Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds.Benchchem.
- (PDF) Thiazole derivatives: prospectives and biological applications.
- Advanced Properties of Amines.Chemistry LibreTexts.
- How does pH affect solubility?askIITians.
- Surfactants: physicochemical interactions with biological macromolecules.
- The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust.
- 2-Ethylthiazole | C5H7NS | CID 85053.PubChem.
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Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of thiazole-containing molecules. The thiazole ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This guide provides in-depth troubleshooting advice and optimization strategies to help you navigate the complexities of thiazole synthesis and achieve higher yields and purity in your reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during thiazole synthesis in a question-and-answer format, providing explanations and actionable solutions.
FAQ 1: Why is my Hantzsch thiazole synthesis failing or giving a low yield?
The Hantzsch synthesis, a classic method reacting α-haloketones with thioamides, is generally robust but can be prone to low yields for several reasons.[3][4][5]
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in your α-haloketone or thioamide can introduce side reactions that consume starting materials and complicate purification.[5] The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor.[5][6]
-
Recommendation: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly purified reagents whenever possible.[5]
-
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the outcome of the reaction.[7]
-
Temperature: While some Hantzsch syntheses proceed at room temperature, many require heating.[7] If your reaction is sluggish, gentle heating (e.g., 40-60 °C) may be beneficial. For less reactive substrates, refluxing in a suitable solvent might be necessary.[7] Conversely, excessive heat can lead to decomposition.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time.[7]
-
Solvent: The polarity of the solvent affects the solubility of reactants and intermediates, thereby influencing reaction kinetics.[5] Alcohols like ethanol and methanol are commonly used and often yield good results.[7] In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[7][8][9]
-
-
Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.
FAQ 2: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products is a common issue, often stemming from the reaction conditions or the nature of the substrates.
Common Side Reactions & Mitigation Strategies:
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[5][12]
-
Recommendation: Consider running the reaction under neutral or basic conditions to favor the formation of the desired product.[5]
-
-
Bis-thiazole Formation: This can occur if the stoichiometry of the reactants is not carefully controlled.
-
Recommendation: Adjusting reaction conditions such as temperature and reactant stoichiometry can minimize the formation of byproducts.[5]
-
-
Oxidation of Starting Materials: Some precursors, like 2-aminothiophenol used in benzothiazole synthesis, are prone to oxidation, which can significantly lower yields.[5]
-
Recommendation: Use freshly purified starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
FAQ 3: My Cook-Heilbron synthesis of a 5-aminothiazole is not working. What should I check?
The Cook-Heilbron synthesis, which typically involves the reaction of an α-aminonitrile with a reagent like carbon disulfide, provides access to 5-aminothiazoles.[5][6][13][14][15]
Troubleshooting Steps:
-
Reagent Quality: The purity of the α-aminonitrile is crucial. Ensure it is free from impurities.
-
Reaction Conditions: While the reaction is often carried out under mild conditions, temperature and solvent can still play a role.
-
Recommendation: If the reaction is slow, gentle heating may be required. The choice of solvent can also be important; ensure your reactants are soluble in the chosen solvent.
-
-
pH Control: The pH of the reaction mixture can influence the reactivity of the starting materials.
-
Recommendation: The reaction is often carried out under neutral or slightly basic conditions.
-
Troubleshooting Flowchart
This flowchart provides a visual guide to diagnosing and resolving common issues in thiazole synthesis.
Caption: A flowchart for troubleshooting thiazole synthesis.
Optimizing Reaction Conditions
Systematic optimization of reaction parameters is key to maximizing the yield and purity of your thiazole product.
The Hantzsch Thiazole Synthesis: A Deeper Look
The Hantzsch synthesis is a versatile method for preparing a wide range of thiazole derivatives.[4][16] The reaction proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.[4][17]
General Mechanism of Hantzsch Thiazole Synthesis
Caption: General mechanism of the Hantzsch thiazole synthesis.
Table 1: Effect of Solvent on Hantzsch Synthesis Yield
The choice of solvent can have a dramatic impact on the reaction outcome. The following table summarizes the effect of different solvents on the yield of a model Hantzsch reaction.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 5 | 70 |
| 2 | Methanol | Reflux | 4 | 85 |
| 3 | Acetonitrile | Reflux | 6 | 65 |
| 4 | 1-Butanol | Reflux | 4 | 75 |
| 5 | Ethanol/Water (1:1) | 65 | 3 | 87 |
| 6 | Toluene | Reflux | 8 | 55 |
Data is illustrative and may vary based on specific substrates.
Table 2: Influence of Catalyst on Reaction Time and Yield
While many Hantzsch syntheses proceed without a catalyst, certain catalysts can significantly improve reaction rates and yields, especially in multi-component reactions.[7][8][9][18][19]
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | None | 0 | 8 | 42 |
| 2 | NiFe₂O₄ | 5 mg | 0.5 | 95 |
| 3 | Silica Supported Tungstosilisic Acid | 15 | 2 | 90 |
| 4 | Triethylamine | Catalytic | 4 | 82 |
Data is compiled from various sources and specific conditions may apply.[1][5][8][9][18][20]
Experimental Protocols
The following are detailed, step-by-step protocols for common thiazole synthesis reactions.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a straightforward synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[4][10]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Solvent Addition: Add methanol and a stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5][10]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up: Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.[5][10]
-
Isolation: Filter the resulting precipitate through a Buchner funnel.[5][10][11]
-
Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.[5][10]
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole
This protocol provides a general procedure for the Cook-Heilbron synthesis.
Materials:
-
α-aminonitrile (1.0 equiv)
-
Carbon disulfide (1.2 equiv)
-
Ethanol
-
Triethylamine (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve the α-aminonitrile in ethanol in a round-bottom flask.
-
Reagent Addition: Add carbon disulfide and a catalytic amount of triethylamine to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the 5-aminothiazole.
References
Sources
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- 2. eurekaselect.com [eurekaselect.com]
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- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
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- 20. researchgate.net [researchgate.net]
Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide for Researchers
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this foundational heterocyclic synthesis. Thiazole and its derivatives are crucial scaffolds in numerous pharmaceuticals, making the mastery of their synthesis essential.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction outcomes.
I. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis has resulted in a very low yield or no desired product at all. What are the most common causes and how can I rectify this?
Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[4]
-
Purity of Starting Materials: The purity of your α-haloketone and thioamide is critical.[5] Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.[5]
-
Causality: For instance, 2-aminothiophenol, a precursor for some thioamides, is susceptible to oxidation, forming a disulfide dimer that will not participate in the desired reaction.[5]
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly purified reagents whenever possible.[5]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a pivotal role in the success of the synthesis.[4]
-
Temperature: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[6] If the reaction is too slow at room temperature, a modest increase in temperature is recommended.[7] However, excessive heat can lead to the degradation of reactants or products.[8]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged times can promote the formation of degradation byproducts.[7]
-
Solvent: The polarity of the solvent affects the solubility of reactants and intermediates, thereby influencing the reaction kinetics.[5] Alcohols like methanol or ethanol are commonly used.[7][9] In some cases, a mixture of ethanol and water has been shown to be effective.[10][11]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7][8] If conversion is low, incrementally increase the temperature. A systematic screening of solvents can also help identify the best medium for your specific substrates.[5] Modern approaches like microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[8][12]
-
-
Improper Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Solution: It is common practice to use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the more expensive α-haloketone.[8]
-
Issue 2: Formation of Multiple Products & Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these impurities and how can I minimize them?
Answer: The formation of multiple products is a common issue, often related to the reaction conditions and the nature of the substrates.
-
Isomer Formation (2-Imino-2,3-dihydrothiazole): A frequent side product is the isomeric 2-imino-2,3-dihydrothiazole.[5][7]
-
Causality: This is particularly prevalent under acidic conditions, which can influence the regioselectivity of the cyclization step.[5][7]
-
Solution: To favor the formation of the desired 2-aminothiazole, conduct the reaction under neutral or slightly basic conditions.[7] This can be achieved by using a non-acidic solvent or adding a mild, non-nucleophilic base.[7]
-
-
Formation of Bis-thiazoles and Other Byproducts: Other condensation byproducts can also form, especially with incorrect stoichiometry or prolonged reaction times.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of the Hantzsch thiazole synthesis.
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole.[13] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction).[6][9] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[9]
Q2: How do I properly work up and purify my thiazole product?
A common work-up procedure involves cooling the reaction mixture and then pouring it into a solution of a weak base, such as 5% sodium carbonate (Na₂CO₃), to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction.[6][9] This deprotonates the thiazole product, which often causes it to precipitate out of the solution if it is poorly soluble in the aqueous mixture.[6][9] The solid product can then be isolated by filtration, washed with water, and dried.[9] If the product does not precipitate, standard extraction procedures followed by column chromatography may be necessary.
Q3: Can I use α-chloro or α-iodo ketones instead of α-bromo ketones?
Yes, α-chloro, α-bromo, and α-iodo ketones can all be used in the Hantzsch synthesis. The reactivity generally follows the order I > Br > Cl, consistent with the leaving group ability of the halide in the initial SN2 step.
III. Experimental Protocols & Data
Standard Protocol for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[9]
-
Add methanol (5 mL) and a magnetic stir bar.[9]
-
Heat the mixture with stirring on a hot plate to approximately 100°C for 30 minutes.[14]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[9]
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[9]
-
Isolate the resulting precipitate by filtration through a Buchner funnel.[9]
-
Wash the collected solid with water to remove any inorganic salts.[9]
-
Allow the product to air dry on a watch glass.[9]
-
Characterize the final product by determining its mass, percent yield, melting point, and by spectroscopic methods (e.g., NMR).[9]
| Parameter | Recommended Value/Condition | Rationale |
| Thiourea Stoichiometry | 1.5 equivalents | To ensure complete consumption of the α-haloketone. |
| Solvent | Methanol | A polar protic solvent that facilitates the dissolution of reactants. |
| Temperature | ~100°C | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 30 minutes | Typically sufficient for this specific reaction to reach completion. |
| Work-up | 5% Na₂CO₃ (aq.) | Neutralizes the HBr byproduct and precipitates the free base product. |
IV. Visualizing the Process
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow for a successful Hantzsch thiazole synthesis experiment.
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Caption: Decision tree for troubleshooting Hantzsch thiazole synthesis.
V. References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. Retrieved from [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology. Retrieved from [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate. Retrieved from [Link]
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- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing By-product Formation in the Synthesis of Thiazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting solutions and in-depth answers to common challenges encountered during the synthesis of thiazole derivatives. Our focus is on understanding the root causes of by-product formation and implementing robust strategies to achieve high purity and yield.
Section 1: Understanding Common Side Reactions in Thiazole Synthesis
The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone and a thioamide, is prized for its versatility.[1][2] However, its apparent simplicity can be deceptive, with several competing reaction pathways leading to a variety of unwanted by-products. Understanding these side reactions is the first step toward their elimination.
FAQ 1: What are the most common by-products I should be aware of in a Hantzsch thiazole synthesis?
Answer: While the desired thiazole is often the major product, several key impurities can complicate purification and reduce yields. The most frequently encountered by-products include:
-
Isomeric Products: Particularly the formation of 2-imino-2,3-dihydrothiazole alongside the desired 2-aminothiazole when using thiourea.[3][4]
-
α-Haloketone Self-Condensation Products: α-haloketones can react with themselves, especially under basic conditions, leading to complex mixtures.[5]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the α-haloketone starting material into an α-hydroxyketone, which is unreactive in the desired pathway.[5]
-
Over-alkylation Products (Bis-thiazoles): The nitrogen atom of the newly formed thiazole ring can act as a nucleophile, reacting with another molecule of the α-haloketone.[4][5]
-
Unreacted Starting Materials: Incomplete reactions result in leftover α-haloketone and thioamide, which can be challenging to separate from the product.
Diagram: Hantzsch Synthesis Main Pathway and Divergent Side Reactions
The following diagram illustrates the primary mechanism of the Hantzsch synthesis and the critical junctures where side reactions can occur.
Caption: Hantzsch synthesis pathway and common side reactions.
Section 2: Troubleshooting Guide for By-product Minimization
This section provides direct, actionable advice for specific problems you may encounter during your experiments.
Problem 1: My TLC shows multiple spots, and NMR suggests an isomeric mixture.
Question: I'm synthesizing a 2-aminothiazole from thiourea, but my workup yields a mixture that is difficult to purify. What is happening and how can I fix it?
Root Cause Analysis: When using thiourea, the reaction can yield both the desired 2-aminothiazole and its tautomer, 2-imino-2,3-dihydrothiazole.[3][4] This is often exacerbated by acidic conditions, which can protonate the ring nitrogen and favor the imino form. The final product is often isolated as a hydrohalide salt (e.g., hydrobromide), which can exist as a mixture.[6]
Troubleshooting Protocol:
-
Control the pH during Work-up: The most critical step is to neutralize the acidic reaction mixture to isolate the free base of the desired product.
-
Step 1: After the reaction is complete (as determined by TLC), cool the mixture to room temperature.[2]
-
Step 2: Slowly pour the reaction mixture into a beaker containing a stirred, cold solution of 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[2][3]
-
Step 3: Continue stirring for 15-30 minutes. The free base of the 2-aminothiazole product is typically less soluble in water and will precipitate.[2]
-
Step 4: Isolate the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.[2][3]
-
-
Optimize Reaction Conditions:
-
Running the reaction under neutral or slightly basic conditions from the start can favor the formation of the desired amine isomer. However, this must be balanced against the risk of α-haloketone self-condensation.
-
Consider using a non-protic solvent to disfavor tautomerization.
-
Problem 2: I'm getting a low yield and a sticky, complex mixture of by-products.
Question: My reaction with an α-haloketone and a thioamide is not clean. Mass spectrometry suggests the presence of dimers of my starting ketone. How can I prevent this?
Root Cause Analysis: This issue points to two primary side reactions: self-condensation and hydrolysis of the α-haloketone.[5] Self-condensation is often base-catalyzed, while hydrolysis occurs in the presence of water. Both consume the ketone, preventing it from reacting with the thioamide and thereby reducing the yield of the desired thiazole.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents (e.g., ethanol, methanol, DMF).
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents are particularly moisture-sensitive. This minimizes hydrolysis of the α-haloketone.[5]
-
-
Control Stoichiometry and Order of Addition:
-
Stoichiometry: Use a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) relative to the α-haloketone. This ensures the ketone is consumed quickly in the desired reaction, minimizing its opportunity to self-condense.[4][5]
-
Order of Addition: Consider adding the α-haloketone slowly to a solution of the thioamide. This maintains a low instantaneous concentration of the ketone, further suppressing self-condensation.
-
-
Monitor the Reaction Closely:
-
Use Thin Layer Chromatography (TLC) to track the consumption of the α-haloketone. Once the ketone spot has disappeared, stop the reaction to prevent further side reactions, such as over-alkylation of the product.
-
Table 1: Recommended Adjustments to Minimize Common By-products
| By-product Issue | Primary Cause | Key Parameter to Adjust | Recommended Action |
| Isomeric Mixture | Acidic Conditions | pH | Neutralize with aq. Na₂CO₃ or NaHCO₃ post-reaction.[2][3] |
| Self-Condensation | Excess α-haloketone / Base | Stoichiometry | Use 1.1-1.5 eq. of thioamide; add α-haloketone slowly.[4][5] |
| Hydrolysis | Water Contamination | Solvent/Atmosphere | Use anhydrous solvents and an inert atmosphere.[5] |
| Over-alkylation | Excess α-haloketone / Long Time | Reaction Time | Monitor by TLC and stop the reaction upon completion.[5] |
Section 3: Advanced Strategies and Methodologies
For particularly challenging syntheses, alternative approaches can provide cleaner reaction profiles and higher yields.
FAQ 2: Are there alternative reagents or catalysts that can help reduce by-product formation?
Answer: Yes, modern synthetic methods offer several improvements over the classical Hantzsch conditions.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes.[1] This rapid heating often minimizes the formation of thermally induced by-products.
-
Green Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, can improve efficiency and allow for easier catalyst removal.[1]
-
Ionic Liquids: Ionic liquids can serve as both the solvent and a promoter or base, often leading to cleaner reactions and improved regioselectivity in certain cases.[7]
-
Alternative α-Group Precursors: Instead of α-haloketones, which can be toxic and unstable, methods utilizing α-diazoketones or β-keto esters have been developed.[1][8]
Diagram: Troubleshooting Workflow
Use this decision tree to diagnose and solve by-product issues in your thiazole synthesis.
Caption: A decision-making workflow for troubleshooting by-products.
References
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS.
- Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
- troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis. BenchChem.
- Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. BenchChem.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC.
- Thiazole synthesis. Organic Chemistry Portal.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Hantzsch thiazole synthesis - laboratory experiment. YouTube.
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- 6. youtube.com [youtube.com]
- 7. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine: The Role of X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, directly influencing its efficacy and safety as a potential therapeutic agent. The thiazole ring, a key pharmacophore present in numerous FDA-approved drugs, is a frequent subject of such investigation.[1][2] This guide provides an in-depth comparison of analytical techniques for validating the structure of a novel thiazole derivative, 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine, establishing why single-crystal X-ray crystallography remains the definitive gold standard.
We will explore the causality behind experimental choices, compare the data obtained from various methods, and provide field-proven insights into creating a self-validating system for structural elucidation, essential for advancing a compound through the drug development pipeline.
The Gold Standard: Single-Crystal X-ray Crystallography
While various spectroscopic methods provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-resolution, three-dimensional model of a molecule in the solid state. This technique is not merely a confirmation; it is the ultimate arbiter of atomic connectivity, bond lengths, bond angles, and absolute stereochemistry. For regulatory submissions and patent applications, the data from a well-resolved crystal structure is considered irrefutable proof of a new chemical entity's composition and form.
The power of this technique was demonstrated in the structural analysis of novel thiazole derivatives, where X-ray crystallography confirmed the binding modes of inhibitors within their target enzymes, guiding further structure-based drug design.[3][4][5]
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous execution is paramount. Each step is designed to ensure the final data is of the highest possible quality.
Step 1: Synthesis and High-Purity Recrystallization
-
Objective: To obtain the target compound at a purity level exceeding 99.5%. Crystalline order cannot be achieved in the presence of significant impurities, which will disrupt the lattice formation.
-
Protocol:
-
Synthesize this compound via a standard Hantzsch thiazole synthesis or a similar established route.[6][7]
-
Purify the crude product using column chromatography.
-
Perform a final recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The choice of solvent is critical and is determined by the compound's solubility profile.
-
Verify purity using High-Performance Liquid Chromatography (HPLC), ¹H NMR, and Mass Spectrometry. The resulting material should show a single peak in the chromatogram and clean spectra.
-
Step 2: Crystal Growth
-
Objective: To grow single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (well-defined faces, no cracks or twinning). This is often the most challenging step, requiring patience and empirical optimization.
-
Methodology: Slow Solvent Evaporation
-
Dissolve the purified compound in a minimal amount of a "good" solvent (in which it is highly soluble) to create a near-saturated solution.
-
Place this solution in a small, clean vial.
-
Cover the vial with a cap containing a few pinholes or use paraffin film with a needle puncture. This restricts the rate of evaporation.
-
Store the vial in a vibration-free environment at a constant, controlled temperature. Slow evaporation over several days to weeks allows for the ordered deposition of molecules onto a growing crystal lattice.
-
Step 3: X-ray Diffraction Data Collection
-
Objective: To irradiate the single crystal with a monochromatic X-ray beam and record the resulting diffraction pattern.
-
Protocol:
-
Carefully mount a suitable crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.
-
Center the crystal in the X-ray beam of a modern diffractometer.
-
Collect a series of diffraction images as the crystal is rotated. The positions and intensities of the diffracted spots are recorded by a detector.
-
Step 4: Structure Solution and Refinement
-
Objective: To convert the diffraction data into a 3D electron density map and build a molecular model that accurately fits this map.
-
Workflow:
-
Data Processing: Integrate the raw diffraction images to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.
-
Model Building: Fit the atoms of this compound into the electron density map.
-
Refinement: Iteratively refine the atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 5% for a well-resolved structure.
-
A Comparative Analysis of Complementary Techniques
While X-ray crystallography provides the definitive answer, it is resource-intensive. A suite of other analytical techniques is employed first to build a dossier of evidence supporting the proposed structure. These methods are faster, require less sample, and provide crucial information about the molecule in the solution state, which is often more relevant to its biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of organic molecules in solution.
-
¹H NMR: Identifies the number of distinct proton environments and their neighboring protons, revealing the hydrogen framework of the molecule.
-
¹³C NMR: Determines the number of distinct carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity, showing which protons are coupled to each other and which protons are attached to which carbons. This allows for the complete assembly of the molecular skeleton piece by piece.
-
Limitation: While NMR can determine relative stereochemistry, it cannot typically establish the absolute configuration without chiral auxiliaries or advanced techniques.
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound, which is fundamental to confirming its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): Measures the mass-to-charge ratio to four or five decimal places, allowing for the unambiguous determination of the molecular formula. For C₇H₁₂N₂S, the expected exact mass is a crucial validation point.
-
Tandem MS (MS/MS): Fragments the molecule and analyzes the resulting pieces, providing clues about the molecule's substructures that can be used to confirm connectivity.
-
Limitation: MS cannot distinguish between isomers (compounds with the same formula but different atomic arrangements).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
-
Diagnostic Peaks: For this compound, one would expect to see characteristic stretches for the N-H bonds of the primary amine, C-H bonds (aliphatic and aromatic), and the C=N and C-S bonds within the thiazole ring.
-
Limitation: IR provides a molecular "fingerprint" but offers little information about the overall atomic connectivity or skeleton.
Integrated Structural Validation: A Comparative Summary
No single technique is used in isolation. The process of structural validation is a logical, tiered approach where each method provides data that either corroborates or refutes the proposed structure, culminating in the definitive analysis by X-ray crystallography if a single crystal can be obtained.
The following table objectively compares these primary techniques for the structural elucidation of this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared (IR) Spectroscopy |
| Information Provided | 3D atomic arrangement, bond lengths/angles, absolute stereochemistry | Atomic connectivity, electronic environment, relative stereochemistry | Molecular formula (HRMS), fragmentation patterns | Presence of functional groups |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | Solid or Liquid |
| Key Advantage | Unambiguous, definitive 3D structure | Detailed connectivity information in a biologically relevant state (solution) | Extremely sensitive, provides exact molecular formula | Fast, simple, non-destructive |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow | Cannot determine absolute stereochemistry; can be complex to interpret | Does not distinguish between isomers | Provides limited information on molecular skeleton |
| Throughput | Low (days to weeks) | High (minutes to hours) | Very High (minutes) | Very High (minutes) |
| Typical Use Case | Final, definitive proof of structure for publication, patents, and regulatory filing. | Primary tool for structure determination and verification post-synthesis. | Routine confirmation of molecular weight and formula. | Quick check for successful reaction and presence of key groups. |
Conclusion
The structural validation of a novel compound like this compound is a hierarchical process. Rapid, high-throughput techniques like Infrared Spectroscopy and Mass Spectrometry provide the initial checks on functional groups and molecular formula. Nuclear Magnetic Resonance spectroscopy then delivers a detailed map of the molecule's connectivity in solution.
However, for the absolute, unambiguous determination of the three-dimensional atomic arrangement—a requirement for understanding structure-activity relationships and for intellectual property protection—single-crystal X-ray crystallography is the indispensable gold standard. Its ability to provide a precise and verifiable 3D model makes it the final word in structural elucidation, providing the foundational certainty upon which successful drug discovery and development programs are built.
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Chen, W., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Purity Assessment: Elemental Analysis of Synthesized 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of drug discovery and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. For intermediates like 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine, a key building block in the synthesis of various biologically active molecules, impurities can have profound consequences.[1] They can lead to unpredictable side reactions, reduce yields, and, most critically, introduce unforeseen toxicological profiles in the final active pharmaceutical ingredient (API).[1] Therefore, rigorous purity assessment is a non-negotiable step in the synthetic workflow.
This guide provides an in-depth examination of elemental analysis as a fundamental technique for confirming the purity and elemental composition of synthesized this compound. We will explore the causality behind the experimental choices, present a self-validating protocol, and objectively compare this classical method with modern chromatographic and spectroscopic alternatives.
Part 1: Foundational Purity Verification with Elemental Analysis (CHNS)
Elemental analysis (EA) serves as a powerful and direct method for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[2] Its uniqueness lies in its ability to provide a quantitative measure of a compound's elemental composition, which is then compared against the theoretical values derived from its molecular formula.[3] This makes it an excellent tool for detecting inorganic impurities (like salts) or residual solvents that other methods, such as NMR or HPLC, might miss.[3]
The molecular formula for this compound is C₇H₁₂N₂S . Based on this, we can calculate the theoretical elemental composition, which serves as our benchmark for purity.
Theoretical Elemental Composition of C₇H₁₂N₂S (Molar Mass: 156.25 g/mol )
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 53.81% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.74% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.93% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 20.52% |
| Total | 156.252 | 100.00% |
For a synthesized batch to be considered pure, the experimentally determined mass percentages should align closely with these theoretical values, typically within an absolute deviation of ±0.4%.[4][5]
The Principle of CHNS Elemental Analysis
Modern CHNS analysis is a fully automated process based on the principles of high-temperature combustion, a technique pioneered by Pregl and Dumas.[6][7]
-
Combustion: The sample is precisely weighed and combusted in a furnace at temperatures exceeding 900°C in an oxygen-rich environment.[8] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and/or its oxides (NOx), and sulfur to sulfur dioxide (SO₂).[7][8]
-
Reduction & Separation: The resulting gas mixture passes through a reduction chamber where any nitrogen oxides are converted to N₂. The gases are then separated, typically using gas chromatography (GC) methods.[8]
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).[8] The detector provides a signal proportional to the concentration of the individual gas component.
-
Quantification: The instrument's software, calibrated with high-purity standards, integrates these signals to calculate the absolute amounts of each element, which are then expressed as a mass percentage of the original sample.[7]
Detailed Experimental Protocol for CHNS Analysis
This protocol is designed to be self-validating by incorporating standards and replicates.
1. Sample Preparation (The Causality of Care):
-
Step 1.1: Homogenization & Drying: Ensure the synthesized this compound sample is a fine, homogenous powder.[9][10] This is critical because only a small amount (1-3 mg) is analyzed, and it must be representative of the entire batch. Dry the sample thoroughly under a high vacuum for several hours to remove any residual solvents or water.
-
Expert Insight: Residual moisture is a common source of error, as it will artificially inflate the hydrogen percentage and, by extension, decrease the relative percentages of all other elements.[9] Complete dryness is non-negotiable for accuracy.
-
-
Step 1.2: Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule.[7] Record the weight precisely. Seal the capsule securely.
-
Trustworthiness Check: The accuracy of the final percentage is directly dependent on the accuracy of this initial weight. Using a calibrated balance and meticulous technique is paramount.
-
2. Instrument Setup and Calibration:
-
Step 2.1: Calibration: Before running the sample, calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide).[7] The instrument's response to the standard is used to create a calibration curve.
-
Step 2.2: Blanks: Run an empty tin capsule as a blank to ensure there is no contamination from the capsules or the instrument itself.
3. Sample Analysis:
-
Step 3.1: Loading: Place the sealed sample capsule into the instrument's autosampler.
-
Step 3.2: Execution: Initiate the analysis sequence. Modern instruments automate the combustion, separation, and detection processes.[7] A typical run takes less than 10 minutes.[8]
-
Step 3.3: Replication: Analyze the sample in triplicate to ensure the results are reproducible and to calculate a mean and standard deviation for each element.
4. Data Interpretation:
-
Step 4.1: Calculation: The instrument's software will provide the mass percentages for C, H, N, and S.
-
Step 4.2: Comparison: Compare the average experimental values to the theoretical values calculated earlier.
-
Step 4.3: Purity Confirmation: If the experimental values for C, H, and N are all within ±0.4% of the theoretical values, it provides strong evidence of the compound's purity and correct elemental composition.[4]
Part 2: A Comparative Guide to Orthogonal Purity Assessment Methods
While elemental analysis is a powerful tool, it provides a bulk assessment of composition and may not identify structurally similar impurities.[11] Therefore, for comprehensive purity validation, especially in a drug development context, orthogonal methods that assess purity based on different chemical and physical principles are essential.[12][13]
Comparison Table of Analytical Techniques
| Parameter | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Combustion and quantification of resulting elemental gases.[8] | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on partitioning between a mobile gas and a stationary phase.[14] | Proportionality between integrated signal area and the number of atomic nuclei.[12] |
| Purity Assessment | Compares experimental vs. theoretical mass percentages of elements.[15] | Quantification of the main peak area relative to impurity peaks (Area % method). | Quantification of the main peak area relative to volatile impurity peaks. | Absolute or relative quantification against a certified internal standard.[13] |
| Strengths | • Excellent for bulk purity.[16]• Detects inorganic impurities and excess water/solvent.[3]• Fast and cost-effective. | • High resolution and sensitivity for non-volatile impurities.[14]• Well-established for API purity analysis. | • Excellent for volatile impurities and residual solvents.[17] | • Provides structural information simultaneously.• Universal detection, no chromophore needed.[18]• Highly accurate for absolute quantification.[19] |
| Limitations | • Does not identify specific organic impurities.[20]• Insensitive to isomeric impurities.[11]• Requires a relatively pure (>95%) sample for meaningful results. | • Requires impurities to have a UV chromophore (for UV detection).• May not detect non-soluble impurities. | • Limited to thermally stable and volatile compounds.• Derivatization may be required for polar amines. | • Lower sensitivity compared to chromatography.[21]• Signal overlap can complicate analysis in complex mixtures.[19] |
| Best For | Confirming the elemental formula of a new compound and assessing bulk purity. | Routine quality control, separating and quantifying non-volatile organic impurities. | Detecting and quantifying residual synthesis solvents or volatile byproducts. | Absolute purity determination of the main component and structural confirmation. |
Part 3: Interpreting the Data - A Practical Scenario
Let's analyze hypothetical elemental analysis data for two different synthesized batches of this compound.
Theoretical Values (C₇H₁₂N₂S): C, 53.81%; H, 7.74%; N, 17.93%; S, 20.52%
Hypothetical Experimental Data
| Batch ID | % C | % H | % N | % S | Deviation from Theory (C, H, N) | Interpretation & Likely Cause |
| Batch A | 53.68 | 7.79 | 17.85 | 20.45 | C: -0.13, H: +0.05, N: -0.08 | High Purity. All values are well within the accepted ±0.4% deviation. This result strongly supports the correct structure and high purity of the compound. |
| Batch B | 51.25 | 8.51 | 16.98 | 19.41 | C: -2.56, H: +0.77, N: -0.95 | Impure. Significant deviation. The lower C, N, and S percentages combined with a high H percentage suggest the presence of a hydrogen-rich, carbon-poor impurity, likely a residual aliphatic solvent (e.g., heptane) or excess water that was not fully removed during drying. Further investigation with GC and NMR is warranted. |
Conclusion: An Integrated Approach to Purity Validation
For researchers in drug development, relying on a single analytical technique for purity assessment is insufficient. While elemental analysis provides a rapid, cost-effective, and indispensable confirmation of a compound's elemental composition and bulk purity, it is most powerful when used as part of an integrated analytical strategy.
By combining the foundational data from elemental analysis with the high-resolution separation capabilities of HPLC and GC, and the structural and quantitative power of qNMR, scientists can build a comprehensive and trustworthy purity profile. This multi-faceted approach ensures the integrity of synthesized intermediates like this compound, underpinning the success and safety of the entire drug development pipeline.
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A Comparative Analysis of Thiazole-Containing Anticancer Agents Versus Established Chemotherapeutics
A Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the thiazole scaffold has emerged as a privileged structure, forming the core of several potent and selective anticancer agents. This guide provides a comparative analysis of a prominent thiazole-containing drug, Dasatinib, against the established chemotherapeutic agent, Cisplatin. We will delve into their mechanisms of action, comparative efficacy based on preclinical data, and the experimental workflows required to perform such an evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel thiazole derivatives in oncology.
Introduction: The Therapeutic Promise of Thiazole Analogs
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry due to its ability to engage in a wide range of biological interactions. Its presence in numerous natural products and synthetic compounds with antimicrobial, anti-inflammatory, and anticancer properties underscores its therapeutic potential. In oncology, the thiazole moiety is a key pharmacophore in several targeted therapies, offering a distinct advantage over traditional cytotoxic agents.
This guide focuses on Dasatinib , a potent oral multi-targeted inhibitor of several key kinases, as a representative of the thiazole class of anticancer drugs. We will compare its efficacy profile with that of Cisplatin , a cornerstone of cytotoxic chemotherapy for decades. While both are effective, their distinct mechanisms of action, toxicity profiles, and spectrum of activity highlight the evolution of cancer therapy from broad-spectrum cytotoxicity to targeted intervention.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between Dasatinib and Cisplatin lies in their cellular targets and the downstream consequences of their interactions.
Dasatinib: The Targeted Kinase Inhibitor
Dasatinib exerts its anticancer effects by inhibiting the activity of multiple tyrosine kinases, most notably the BCR-ABL fusion protein and the SRC family kinases . In Chronic Myeloid Leukemia (CML), the constitutively active BCR-ABL kinase drives uncontrolled cell proliferation and survival. Dasatinib binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream substrates and thereby arresting the oncogenic signaling cascade. Its inhibition of SRC family kinases, which are often overexpressed and activated in solid tumors, contributes to its broader anticancer activity by impacting cell growth, adhesion, and metastasis.
Figure 1: Simplified signaling pathway of Dasatinib's inhibitory action.
Cisplatin: The DNA Damaging Agent
Cisplatin, in contrast, is a non-specific cytotoxic agent. Upon entering the cell, it undergoes aquation, forming a highly reactive platinum complex. This complex readily binds to the N7 position of purine bases in DNA, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the double helix, interfering with DNA replication and transcription. The cell's DNA damage response is activated, and if the damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.
Figure 2: Simplified mechanism of Cisplatin-induced apoptosis.
Comparative Efficacy: In Vitro and In Vivo Evidence
The differential mechanisms of Dasatinib and Cisplatin translate to distinct efficacy profiles across various cancer types. A direct comparison requires a series of well-defined preclinical experiments.
In Vitro Cytotoxicity Assessment
The initial evaluation of an anticancer agent's efficacy is typically performed using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for cytotoxicity.
Table 1: Hypothetical IC50 Values (µM) for Dasatinib and Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Dasatinib (µM) | Cisplatin (µM) |
| K562 | Chronic Myeloid Leukemia | 0.005 | 8.5 |
| A549 | Non-Small Cell Lung Cancer | 1.2 | 5.2 |
| MCF-7 | Breast Cancer | 5.8 | 10.1 |
| HCT116 | Colorectal Cancer | 2.5 | 3.7 |
Note: These values are illustrative and can vary based on experimental conditions.
The data in Table 1 illustrates that Dasatinib is exceptionally potent against CML cells expressing the BCR-ABL fusion protein. In contrast, its efficacy in solid tumor cell lines, while present, is less pronounced. Cisplatin exhibits broader, albeit less potent, activity across different cancer types.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Dasatinib and Cisplatin in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 3: Experimental workflow for the MTT assay.
In Vivo Tumor Xenograft Studies
To evaluate the efficacy of these drugs in a more physiologically relevant setting, in vivo studies using tumor xenograft models in immunocompromised mice are essential.
Table 2: Hypothetical Tumor Growth Inhibition (TGI) in a K562 Xenograft Model
| Treatment Group | Dose | TGI (%) |
| Vehicle Control | - | 0 |
| Dasatinib | 10 mg/kg, oral, daily | 95 |
| Cisplatin | 5 mg/kg, intraperitoneal, weekly | 60 |
Note: These values are illustrative and depend on the specific animal model and dosing regimen.
In this hypothetical CML xenograft model, the targeted therapy Dasatinib demonstrates superior tumor growth inhibition compared to the cytotoxic agent Cisplatin.
Experimental Protocol: Murine Xenograft Model
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 million K562 cells into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer Dasatinib, Cisplatin, or the vehicle control according to the specified dosing schedule.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a maximum allowable size.
-
Data Collection: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Data Analysis: Calculate the TGI for each treatment group relative to the vehicle control.
Concluding Remarks
The comparison between Dasatinib and Cisplatin exemplifies the paradigm shift in cancer therapy. While Cisplatin and other cytotoxic agents remain crucial in the treatment of many cancers, the development of targeted therapies like Dasatinib offers the potential for greater efficacy and reduced off-target toxicity in specific patient populations. The thiazole scaffold, as demonstrated by Dasatinib, provides a versatile platform for designing novel kinase inhibitors and other targeted agents. The experimental workflows detailed in this guide provide a robust framework for the preclinical evaluation and comparison of such novel compounds against established standards of care, paving the way for the next generation of cancer therapeutics.
References
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
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Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399–401. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364–378. [Link]
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In the landscape of modern drug discovery and development, the meticulous evaluation of a compound's specificity is paramount. Cross-reactivity, the unintended interaction of a therapeutic candidate with off-target molecules, can precipitate a cascade of adverse effects, diminishing therapeutic efficacy and compromising patient safety.[1][2] This guide provides a comprehensive framework for conducting a robust cross-reactivity analysis, using 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine as a focal point for comparison with its structural analogs.
The thiazole ring, a heterocyclic compound containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[3][4] Its presence, however, necessitates a thorough investigation into potential off-target interactions. This guide will delineate the critical experimental methodologies, from initial biochemical assays to more complex cell-based screens, that form the cornerstone of a rigorous cross-reactivity assessment.
The Imperative of Cross-Reactivity Profiling
Early identification of off-target binding is a critical step in the drug discovery pipeline, enabling researchers to de-risk candidates and allocate resources more effectively.[2][5] Undesirable cross-reactivity can lead to a range of complications, from minor side effects to severe toxicity.[6] Therefore, a systematic and comprehensive analysis of a compound's interaction with a panel of relevant biological targets is not merely a regulatory requirement but a fundamental aspect of responsible drug development.[5][7]
Experimental Design: A Multi-Faceted Approach
A thorough cross-reactivity analysis employs a tiered approach, beginning with broad-based screening and progressing to more focused, physiologically relevant assays. The selection of appropriate assays is dictated by the physicochemical properties of the test compound and its intended therapeutic target.
Visualizing the Workflow
The following diagram illustrates a typical workflow for a comprehensive cross-reactivity analysis.
Caption: A streamlined workflow for assessing compound cross-reactivity.
Core Methodologies for Cross-Reactivity Assessment
Competitive Binding Assays
Principle: Competitive binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific target, typically a receptor or enzyme.[8][9] The assay relies on the competition between the unlabeled test compound and a labeled ligand (often radioactive or fluorescent) for a finite number of binding sites on the target molecule.[10][11] The displacement of the labeled ligand is inversely proportional to the binding affinity of the test compound.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the target protein (e.g., purified receptor membrane preparation).
-
Prepare serial dilutions of the test compound, this compound, and its structural analogs.
-
Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd).
-
-
Assay Setup:
-
In a microplate, combine the target protein, the labeled ligand, and varying concentrations of the test compounds.
-
Include control wells containing only the target and labeled ligand (maximum binding) and wells with a high concentration of an unlabeled known binder (non-specific binding).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free labeled ligand (e.g., via filtration or precipitation).
-
Quantify the amount of bound labeled ligand using an appropriate detection method (e.g., scintillation counting, fluorescence polarization).
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[11]
-
Enzyme Inhibition Assays
Principle: For targets that are enzymes, inhibition assays directly measure the effect of a compound on the enzyme's catalytic activity.[12][13] These assays are crucial for understanding a compound's potential to interfere with metabolic pathways or other enzymatic processes.[14][15]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified enzyme.
-
Prepare a solution of the enzyme's specific substrate.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a microplate, add the enzyme and the test compound at various concentrations.
-
Include control wells with the enzyme alone (100% activity) and wells without the enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Detection:
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Functional Assays
Principle: While biochemical assays provide valuable information on direct target engagement, cell-based assays offer a more physiologically relevant context by evaluating a compound's effect within a living cell.[16][17][18][19][20] These assays can measure downstream functional consequences of target modulation, such as changes in second messenger levels, gene expression, or cell viability.
Experimental Protocol (Example: cAMP Assay for GPCRs):
-
Cell Culture:
-
Culture a cell line engineered to express the target receptor.
-
-
Compound Treatment:
-
Plate the cells in a microplate and treat them with varying concentrations of the test compounds.
-
-
Cell Lysis and Detection:
-
After an appropriate incubation period, lyse the cells to release intracellular components.
-
Measure the levels of cyclic AMP (cAMP) using a commercially available kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Comparative Data Analysis
To facilitate a clear and objective comparison, the experimental data should be presented in a structured tabular format. The following table provides a template for presenting the cross-reactivity data for this compound and its analogs.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity vs. Primary Target |
| This compound | Primary Target X | Binding Assay | 10 | - |
| Off-Target A | Binding Assay | >10,000 | >1000 | |
| Off-Target B | Enzyme Inhibition | 5,000 | 500 | |
| Off-Target C | Cellular Functional | >10,000 | >1000 | |
| Analog 1 (e.g., 2-(Thiazol-2-yl)ethan-1-amine) [21] | Primary Target X | Binding Assay | 50 | - |
| Off-Target A | Binding Assay | 8,000 | 160 | |
| Off-Target B | Enzyme Inhibition | 7,500 | 150 | |
| Off-Target C | Cellular Functional | >10,000 | >200 | |
| Analog 2 (e.g., 2-(1,3,4-Thiadiazol-2-yl)ethan-1-amine) [22] | Primary Target X | Binding Assay | 200 | - |
| Off-Target A | Binding Assay | >10,000 | >50 | |
| Off-Target B | Enzyme Inhibition | 9,000 | 45 | |
| Off-Target C | Cellular Functional | >10,000 | >50 |
Structural Relationships and Cross-Reactivity
The chemical structures of the compounds under investigation play a crucial role in determining their cross-reactivity profiles.
Caption: Chemical structures of the parent compound and its analogs.
Slight modifications to the chemical scaffold, such as the removal of the ethyl group in Analog 1 or the isomerization of the thiazole ring to a thiadiazole in Analog 2, can significantly alter the binding affinity and selectivity profile. A thorough structure-activity relationship (SAR) analysis is essential for understanding these nuances and guiding the design of more specific therapeutic agents.
Conclusion
A comprehensive cross-reactivity analysis is an indispensable component of the preclinical drug development process. By employing a combination of biochemical and cell-based assays, researchers can gain a detailed understanding of a compound's selectivity profile and identify potential off-target liabilities. The systematic approach outlined in this guide, centered on the analysis of this compound and its analogs, provides a robust framework for making informed decisions and advancing safer, more effective therapeutics.
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - MDPI. (URL: [Link])
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
For drug development professionals and researchers, the journey from a promising molecule to a potential therapeutic is paved with rigorous testing and validation. A critical phase in this journey is understanding how a compound's activity in a controlled laboratory setting (in vitro) translates to its effects within a living organism (in vivo). This guide provides a comprehensive framework for comparing the in vitro and in vivo activity of the novel compound, 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine, a member of the biologically significant thiazole family of heterocycles.[1][2] While direct experimental data for this specific molecule is not yet widely published, its structural similarity to known bioactive molecules suggests a potential role as a modulator of key enzymes in the central nervous system, such as monoamine oxidases (MAO).
Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4] Their inhibition is a clinically validated strategy for treating depression and anxiety.[4][5] This guide will therefore focus on a hypothetical investigation into this compound as a potential MAO inhibitor, outlining the experimental pathways to characterize its activity from the benchtop to preclinical models.
Part 1: In Vitro Characterization: Monoamine Oxidase Inhibition Profile
The initial step is to determine if and how this compound interacts with its putative molecular targets, MAO-A and MAO-B. This is crucial for establishing a baseline of its potency and selectivity.
Experimental Approach: Fluorometric MAO Inhibition Assay
A common and reliable method for assessing MAO inhibition is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of its substrate.[6][7] This high-throughput method allows for the rapid determination of a compound's inhibitory concentration (IC50).[6]
Workflow Diagram: In Vitro MAO Inhibition Assay
Caption: Workflow for assessing antidepressant-like activity using the Forced Swim Test.
Hypothetical In Vivo Data
The following table illustrates potential results from a Forced Swim Test in mice.
| Treatment Group (Dose, mg/kg, i.p.) | N | Immobility Time (seconds, mean ± SEM) | % Reduction in Immobility vs. Vehicle |
| Vehicle (Saline) | 10 | 125 ± 8 | - |
| This compound (10) | 10 | 95 ± 7 | 24% |
| This compound (30) | 10 | 70 ± 6 | 44% |
| Imipramine (Positive Control, 20) | 10 | 65 ± 5 | 48% |
Interpretation of In Vivo Results:
This hypothetical data suggests that this compound produces a dose-dependent reduction in immobility time in the FST. At a dose of 30 mg/kg, its effect is comparable to the standard antidepressant, imipramine. This finding would provide in vivo evidence for its potential antidepressant-like activity.
Part 3: Bridging In Vitro and In Vivo Findings
The true value of this dual-pronged approach lies in the ability to correlate the findings from both sets of experiments. The in vitro data provided a plausible mechanism—MAO-A inhibition—and the in vivo data demonstrated a relevant behavioral outcome.
The moderate potency of this compound as an MAO-A inhibitor in vitro is consistent with the need for a relatively high dose (30 mg/kg) to achieve a significant antidepressant-like effect in vivo. A more potent MAO-A inhibitor would be expected to show efficacy at lower doses in the FST.
Further studies would be required to solidify this link. For instance, ex vivo analysis of brain tissue from the FST animals could be performed to measure the levels of monoamine neurotransmitters and their metabolites. A successful correlation would show that the administration of this compound leads to an increase in serotonin and norepinephrine levels in the brain, consistent with MAO-A inhibition.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the in vitro and in vivo activity of a novel thiazole derivative, this compound, within the context of a plausible antidepressant-like mechanism. By combining targeted in vitro assays with relevant in vivo behavioral models, researchers can build a compelling case for a compound's therapeutic potential. The hypothetical data presented herein illustrates a positive correlation between MAO-A inhibition and antidepressant-like effects.
Future research should aim to confirm these findings with additional in vivo models of depression, such as the tail suspension test or chronic unpredictable mild stress model. [8][9]Furthermore, pharmacokinetic and toxicological studies are essential next steps in the comprehensive evaluation of this promising compound.
References
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Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. J Herbmed Pharmacol. 2024;13(4):523-536. Available from: [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
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Guang H, Du G. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. 2006;27(5):610-616. Available from: [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
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Pabel, J., et al. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules2021 , 26, 390. Available from: [Link]
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A Spectroscopic Journey: Unraveling the Synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine and its Precursors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparative Analysis of Spectroscopic Transformations in the Synthesis of a Key Thiazole Derivative.
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Understanding the spectroscopic signatures of these molecules and their synthetic precursors is paramount for efficient synthesis, purification, and characterization. This guide provides an in-depth spectroscopic comparison of the target molecule, 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine, with its key precursors, offering insights into the chemical transformations that govern its synthesis.
A plausible and widely utilized route for the synthesis of such 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This classic method involves the condensation of a thioamide with an α-halocarbonyl compound. In our proposed pathway, thiobutyramide reacts with 1,3-dichloroacetone to form the intermediate 2-ethyl-4-(chloromethyl)-1,3-thiazole. Subsequent nucleophilic substitution of the chloromethyl group with an appropriate nitrogen source, followed by necessary transformations, yields the final product. This guide will dissect the spectroscopic changes observed at each stage of this synthetic sequence.
Synthetic Pathway Overview
The journey from simple starting materials to the final amine product involves key bond formations and functional group transformations, each leaving a distinct fingerprint in the spectroscopic data.
Caption: Proposed synthetic route for this compound.
Spectroscopic Comparison: A Tale of Three Molecules
This section will delve into a comparative analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the key compounds in our synthetic pathway.
Thiobutyramide: The Sulfur Source
Thiobutyramide serves as the foundational building block, providing the sulfur and nitrogen atoms for the thiazole ring. Its spectroscopic features are characteristic of a primary thioamide.
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet) and a broad signal for the -NH₂ protons. The protons alpha to the thiocarbonyl group will be deshielded compared to a standard alkane.
¹³C NMR: The most notable feature is the highly deshielded thiocarbonyl carbon, typically appearing in the range of 200-210 ppm.
FT-IR: Key vibrational bands include N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C-H stretching of the alkyl chain (around 2960-2850 cm⁻¹), and the characteristic C=S stretching vibration (around 1300-1100 cm⁻¹).
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of parts of the ethyl group and the thioamide functionality.
1,3-Dichloroacetone: The Carbon Framework
This α,α'-dihaloketone provides the three-carbon backbone for the thiazole ring. Its symmetry and the presence of electronegative chlorine atoms define its spectroscopic properties.
¹H NMR: Due to the molecule's symmetry, a single sharp singlet is expected for the four equivalent protons of the two chloromethyl groups. This signal will be significantly downfield due to the deshielding effect of both the carbonyl group and the chlorine atoms. A typical chemical shift for these protons is around 4.3 ppm.
¹³C NMR: The spectrum will display two signals: one for the carbonyl carbon (deshielded, but less so than a thiocarbonyl) and one for the two equivalent chloromethyl carbons.
FT-IR: The most prominent absorption will be the strong C=O stretching band of the ketone, typically found around 1725-1705 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).
2-Ethyl-4-(chloromethyl)-1,3-thiazole: The Key Intermediate
The formation of the thiazole ring in this intermediate leads to a dramatic shift in the spectroscopic landscape.
¹H NMR: The spectrum will now show signals characteristic of a 2,4-disubstituted thiazole. The ethyl group at the 2-position will present as a quartet and a triplet. A key singlet for the chloromethyl protons at the 4-position will be present, typically shifted slightly downfield compared to 1,3-dichloroacetone due to the aromatic nature of the thiazole ring. A singlet for the C5-H of the thiazole ring will also be observable, typically in the aromatic region (around 7.0-7.5 ppm).
¹³C NMR: The spectrum will be more complex, with distinct signals for the carbons of the ethyl group, the chloromethyl group, and the three carbons of the thiazole ring. The C2 and C4 carbons of the thiazole ring will be significantly deshielded.
FT-IR: The strong C=O band of the starting ketone will be absent. New bands characteristic of the thiazole ring's skeletal vibrations will appear in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration will still be present.
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a fragmentation pattern that may involve the loss of the chloromethyl group or cleavage of the ethyl side chain. The isotopic pattern for one chlorine atom (M, M+2) will be evident.
This compound: The Final Product
The final transformation to the target amine introduces new spectroscopic features, primarily associated with the aminoethyl side chain.
¹H NMR: The signal for the chloromethyl protons will be replaced by signals for the two methylene groups of the ethanamine side chain. These will likely appear as two triplets, with the one closer to the thiazole ring being more deshielded. A broad singlet for the -NH₂ protons will also be present. The signals for the ethyl group and the thiazole C5-H will remain.
¹³C NMR: The spectrum will show new signals corresponding to the two carbons of the ethanamine side chain. The carbon attached to the nitrogen will be in the typical range for an aliphatic amine.
FT-IR: The N-H stretching vibrations of the primary amine will be a key feature (around 3400-3250 cm⁻¹, often two bands). The C-N stretching vibration may also be observed. The characteristic thiazole ring vibrations will persist.
Mass Spectrometry: The molecular ion peak will correspond to the final product's mass. Fragmentation may involve the loss of the aminoethyl side chain or parts of it.
Tabulated Spectroscopic Data Comparison
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key FT-IR Bands (cm⁻¹) | Key Mass Spec (m/z) |
| Thiobutyramide | ~2.5 (t, -CH₂-), ~1.7 (sext, -CH₂-), ~1.0 (t, -CH₃), broad (-NH₂) | ~205 (C=S), ~45 (-CH₂-), ~22 (-CH₂-), ~13 (-CH₃) | ~3300-3100 (N-H), ~2960-2850 (C-H), ~1300-1100 (C=S) | M⁺, fragments from alkyl chain |
| 1,3-Dichloroacetone | ~4.3 (s, -CH₂Cl) | ~200 (C=O), ~46 (-CH₂Cl) | ~1720 (C=O), <800 (C-Cl) | M, M+2, M+4 isotopic pattern |
| 2-Ethyl-4-(chloromethyl)-1,3-thiazole | ~7.3 (s, C5-H), ~4.7 (s, -CH₂Cl), ~3.0 (q, -CH₂-), ~1.4 (t, -CH₃) | ~170 (C2), ~152 (C4), ~115 (C5), ~45 (-CH₂Cl), ~25 (-CH₂-), ~14 (-CH₃) | ~1600-1400 (thiazole ring), <800 (C-Cl) | M, M+2 isotopic pattern |
| This compound | ~7.0 (s, C5-H), ~3.0 (t, -CH₂-N), ~2.8 (t, -CH₂-thiazole), ~2.9 (q, -CH₂-), ~1.3 (t, -CH₃), broad (-NH₂) | ~170 (C2), ~155 (C4), ~115 (C5), ~42 (-CH₂-N), ~35 (-CH₂-thiazole), ~25 (-CH₂-), ~14 (-CH₃) | ~3400-3250 (N-H), ~1600-1400 (thiazole ring) | M⁺, fragments from side chains |
Note: The chemical shifts and vibrational frequencies are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization of synthesized compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR accessory. For liquid samples, a thin film between salt plates (NaCl or KBr) can be used.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Analysis: Acquire the mass spectrum over a relevant m/z range.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear roadmap of the chemical transformations occurring during its synthesis. By carefully analyzing the changes in ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, researchers can confidently track the progress of the reaction, confirm the identity of intermediates, and verify the structure of the final product. This detailed understanding of the spectroscopic characteristics is an invaluable tool in the synthesis and development of novel thiazole-based compounds for a wide range of applications.
References
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Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
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Spectroscopic Data of Thiazole Derivatives. In NIST Chemistry WebBook; National Institute of Standards and Technology. [Link]
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Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015. [Link]
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Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]
A Comparative Guide to the Biological Activity of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine and Its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone in the design of novel therapeutic agents due to its versatile biological activities. This guide provides an in-depth technical comparison of the biological activity of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine and its key regioisomers: 2-(2-Ethyl-1,3-thiazol-5-yl)ethan-1-amine and 2-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine. Understanding the structure-activity relationships (SAR) dictated by the placement of the ethyl and aminoethyl groups on the thiazole ring is critical for the rational design of more potent and selective drug candidates.
Introduction to the Thiazole Core and its Therapeutic Relevance
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a wide array of pharmacologically active compounds, including approved drugs and investigational agents.[1][2] The electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for targeting a diverse range of biological macromolecules. Thiazole derivatives have demonstrated a broad spectrum of activities, including antihistamine, antimicrobial, anticancer, anti-inflammatory, and effects on the central nervous system.[1][3][4]
The position of substituents on the thiazole ring can dramatically influence the molecule's pharmacological profile. This guide will explore the nuances of this "positional isomerism" by examining the known and predicted biological activities of three specific regioisomers of ethyl-thiazolyl-ethanamine.
The Regioisomers: A Structural Overview
The three compounds at the center of this guide are structural isomers, differing only in the attachment points of the 2-ethyl and 4-(2-aminoethyl) substituents to the thiazole ring.
-
Compound A: this compound
-
Compound B: 2-(2-Ethyl-1,3-thiazol-5-yl)ethan-1-amine
-
Compound C: 2-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
The seemingly subtle shift in substituent placement can lead to significant differences in their three-dimensional shape, electronic distribution, and ultimately, their interaction with biological targets.
Comparative Biological Activity: A Focus on Key CNS Receptors
While direct comparative studies on these exact regioisomers are not extensively available in publicly accessible literature, we can infer their potential activities based on the well-established SAR of related thiazole derivatives, particularly their interactions with key receptors in the central nervous system (CNS) such as histamine, dopamine, and muscarinic receptors.
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders. The general pharmacophore for H3 antagonists often includes a basic amine moiety connected via a linker to a central aromatic or heteroaromatic core.[5]
Thiazole derivatives have been identified as potent histamine H3 receptor antagonists.[3] The orientation of the basic side chain relative to other substituents on the thiazole ring is a critical determinant of affinity and activity. It is hypothesized that the ethyl group and the aminoethyl side chain of the target compounds could occupy specific pockets within the H3 receptor binding site.
Table 1: Predicted Histamine H3 Receptor Binding Affinities (Ki) of Thiazole Regioisomers
| Compound | Regioisomer | Predicted H3 Receptor Affinity (Ki) | Rationale for Prediction |
| A | This compound | Moderate to High | The 4-substituted pattern is common in known H3 antagonists. The ethyl group at the 2-position could provide favorable hydrophobic interactions. |
| B | 2-(2-Ethyl-1,3-thiazol-5-yl)ethan-1-amine | Low to Moderate | Substitution at the 5-position is less common for potent H3 antagonism and may lead to a suboptimal orientation of the aminoethyl side chain. |
| C | 2-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine | Moderate | The 2-aminoethylthiazole scaffold is a known histamine H1 and H3 receptor ligand.[6] The 4-ethyl group could influence selectivity and potency. |
Dopamine D2 and D3 Receptor Ligand Binding
Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for antipsychotic and antiparkinsonian drugs. The core structure of many dopamine receptor ligands features an aromatic or heteroaromatic ring linked to a basic amine. Thiazole-containing compounds have been explored as dopamine receptor modulators.[7]
The binding of ligands to dopamine receptors is highly sensitive to the spatial arrangement of key pharmacophoric features. The distance and orientation between the aromatic ring and the basic nitrogen are crucial for high-affinity binding.
Table 2: Predicted Dopamine D2/D3 Receptor Binding Affinities (Ki) of Thiazole Regioisomers
| Compound | Regioisomer | Predicted D2/D3 Receptor Affinity (Ki) | Rationale for Prediction |
| A | This compound | Low to Moderate | The substitution pattern may not optimally mimic the endogenous ligand dopamine. |
| B | 2-(2-Ethyl-1,3-thiazol-5-yl)ethan-1-amine | Low | Similar to Compound A, the spatial arrangement is likely not ideal for high-affinity dopamine receptor binding. |
| C | 2-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine | Moderate to High | The 2-aminoethylthiazole moiety bears a closer structural resemblance to dopamine, potentially allowing for more favorable interactions with the receptor. |
Muscarinic M1 Receptor Agonism
Muscarinic M1 acetylcholine receptors are implicated in cognitive processes, and M1 agonists are being investigated as potential treatments for Alzheimer's disease. The pharmacophore for M1 agonists often includes a cationic amine and a hydrogen bond acceptor group appropriately spaced. Thiazole and related heterocycles have been incorporated into the design of M1 muscarinic agonists.[8][9]
The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, and the overall geometry of the molecule will determine its ability to fit into the M1 receptor's orthosteric or allosteric binding sites.
Table 3: Predicted Muscarinic M1 Receptor Agonist Activity (EC50) of Thiazole Regioisomers
| Compound | Regioisomer | Predicted M1 Receptor Agonist Activity (EC50) | Rationale for Prediction |
| A | This compound | Moderate | The spatial arrangement of the amine and the thiazole nitrogen may allow for productive interactions with the M1 receptor. |
| B | 2-(2-Ethyl-1,3-thiazol-5-yl)ethan-1-amine | Low to Moderate | The altered geometry compared to Compound A might result in a less optimal fit within the M1 receptor binding pocket. |
| C | 2-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine | Low | The proximity of the aminoethyl side chain to the thiazole nitrogen might lead to steric hindrance or an unfavorable electrostatic profile for M1 agonism. |
Experimental Protocols
To empirically validate the predicted biological activities, a series of well-established in vitro assays should be performed. The following protocols provide a framework for the initial screening of these compounds.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the human histamine H3, dopamine D2, and D3 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand Binding: Incubate the cell membranes with a specific radioligand for each receptor (e.g., [3H]-Nα-methylhistamine for H3, [3H]-spiperone for D2/D3) in the presence of increasing concentrations of the test compounds.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of the test compounds at the human muscarinic M1 receptor.
Methodology (Calcium Mobilization Assay for M1 Agonism):
-
Cell Culture: Culture a cell line stably expressing the human M1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of the test compounds to the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader with fluorescence detection capabilities.
-
Data Analysis: Plot the change in fluorescence as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (concentration that elicits 50% of the maximal response).
Caption: Workflow for a cell-based calcium mobilization functional assay.
Conclusion and Future Directions
The positional isomerism of the ethyl and aminoethyl groups on the thiazole ring is predicted to have a profound impact on the biological activity of these compounds. Based on existing SAR data for related thiazole derivatives, regioisomer C, 2-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine, is predicted to have the most promising profile as a dopamine D2/D3 receptor ligand. Regioisomer A, this compound, may exhibit moderate to high affinity for the histamine H3 receptor and moderate muscarinic M1 agonist activity. Regioisomer B, 2-(2-Ethyl-1,3-thiazol-5-yl)ethan-1-amine, is generally predicted to have lower activity across the tested targets.
It is imperative that these predictions are validated through rigorous experimental testing using the protocols outlined in this guide. The resulting data will provide a clearer understanding of the SAR for this series of compounds and will be invaluable for the design of future analogs with improved potency, selectivity, and pharmacokinetic properties. Further studies could also explore the activity of these compounds at other relevant biological targets, such as other G-protein coupled receptors, ion channels, and enzymes, to fully elucidate their pharmacological profiles.
References
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A structure-activity relationship study of compounds with antihistamine activity. PubMed. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar thiazole and thiadiazole derivatives to establish a robust framework for personal protective equipment (PPE), operational protocols, and waste disposal. Our commitment is to empower you with the knowledge to maintain a secure research environment.
Probable Hazard Profile
Based on the analysis of related chemical structures, this compound should be handled as a substance that is potentially hazardous. The anticipated risks include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1][2][3].
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[2][3][4][5].
-
Respiratory Irritation: May cause respiratory irritation[3][6].
-
Stench: Some related compounds are noted to have a strong, unpleasant odor[1].
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is imperative.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[7] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., preparing solutions in a fume hood) | Chemical safety goggles[1][8] | Nitrile gloves (double-gloving recommended)[8][9] | Fully-buttoned lab coat[10] | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling or Risk of Splash | Face shield and chemical safety goggles[7][9] | Nitrile gloves (double-gloving)[8][9] | Chemical-resistant apron over a lab coat or a disposable gown[9] | Consider an N95 respirator or a respirator with organic vapor cartridges[1][9] |
| Weighing of Solids (if applicable) | Chemical safety goggles[1][8] | Nitrile gloves[8][9] | Lab coat[10] | N95 dust mask or respirator with particulate filter |
| Spill Cleanup | Face shield and chemical safety goggles[7][9] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls or "bunny suit"[9] | Air-purifying respirator with organic vapor cartridges and particulate filter[1][9] |
Operational Plan: From Preparation to Disposal
A meticulous and systematic approach to handling is crucial for minimizing exposure risk.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood[4].
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[1].
Procedural Guidance
-
Pre-Handling:
-
Thoroughly wash hands and forearms before entering the laboratory.
-
Don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling:
-
Post-Handling (De-Gowning):
-
With outer gloves still on, wipe down the work area with an appropriate decontaminant.
-
Remove outer gloves and dispose of them in the designated chemical waste container.
-
Remove lab coat or gown, turning it inside out to contain any potential contamination.
-
Remove inner gloves and dispose of them.
-
Remove eye and face protection.
-
Wash hands and forearms thoroughly with soap and water[1][2].
-
Disposal Plan: A Commitment to Environmental and Personal Safety
Improper disposal of chemical waste poses a significant threat to both the environment and public health. All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not discharge to sewer systems[11].
-
Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations[1][6].
Emergency Procedures: Spill and Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined for spill cleanup.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
Report the spill to your laboratory supervisor and environmental health and safety office.
By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. The principles of careful planning, meticulous execution, and respect for potential hazards are the bedrock of responsible research.
References
- Safety Data Sheet for a related thiazole compound. (URL not specified in search results)
- Safety Data Sheet for a related thiadiazole compound. (URL not specified in search results)
- Safety Data Sheet for ACTICIDE LT 2. (URL not specified in search results)
- AK Scientific, Inc. Safety Data Sheet for 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine. (URL not specified in search results)
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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The University of Edinburgh. (2024, July 22). Personal Protective Equipment. [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
